molecular formula C9H10N2O3 B3157470 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid CAS No. 849669-84-7

6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B3157470
CAS No.: 849669-84-7
M. Wt: 194.19 g/mol
InChI Key: VMVVJVWAMUMXQQ-UHFFFAOYSA-N
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Description

6-(Ethylcarbamoyl)pyridine-2-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine core functionalized with both a carboxylic acid and an ethylcarbamoyl group, making it a versatile intermediate and scaffold in various scientific fields. Compounds based on the pyridine-2,6-dicarboxamide scaffold are an exciting research topic due to their numerous chemical properties and biological activities . This structure is known to act as a chelating ligand for various metal cations (such as Cu, Co, Fe, Ni, and Pd), as well as for small anions and neutral molecules, making it highly valuable in supramolecular and coordination chemistry . In pharmacological research, derivatives of this scaffold have shown significant potential. They exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi . Furthermore, some related compounds have demonstrated the ability to stabilize telomeric G-quadruplex DNA, which is a promising target in senescence-mediated anticancer therapy . In neuroprotection studies, metal chelators containing the pyridine-2,6-dicarboxamide moiety have shown significant protective effects against peptide- and H2O2-induced toxicities . Researchers also utilize this and related compounds in the design of functional materials, including sensors, models for protein structures, and catalysts . The compound can be synthesized via condensation reactions of the appropriate acyl chlorides with amines . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(ethylcarbamoyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-8(12)6-4-3-5-7(11-6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVVJVWAMUMXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only a theoretical framework but also practical, field-proven insights into the experimental choices and validation systems necessary for the successful incorporation of this novel molecule into a research pipeline.

Predicted Physicochemical and Spectroscopic Data

Due to the absence of experimental data for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid, the following properties are predicted based on closely related analogs such as 6-(methylcarbamoyl)pyridine-2-carboxylic acid and other pyridine-2-carboxamide derivatives. These values provide a baseline for characterization upon successful synthesis.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C9H10N2O3Chemical structure
Molecular Weight 194.19 g/mol Chemical formula
Appearance White to off-white solidAnalogy to similar pyridine carboxylic acids
1H NMR (DMSO-d6) δ 10.5-11.5 (s, 1H, COOH), 8.5-8.7 (t, J=~5.5 Hz, 1H, NH), 7.8-8.2 (m, 3H, Ar-H), 3.2-3.4 (m, 2H, CH2), 1.1-1.3 (t, J=~7.2 Hz, 3H, CH3)Based on published spectra of N-substituted pyridine-2-carboxamides[1][2]
13C NMR (DMSO-d6) δ ~165 (C=O, acid), ~164 (C=O, amide), ~152 (Ar-C), ~148 (Ar-C), ~139 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~34 (CH2), ~15 (CH3)Inferred from data on similar pyridine dicarboxamide derivatives[1][2]
IR (KBr, cm-1) ~3300 (N-H), ~3000 (O-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1580 (C=N)Characteristic vibrational modes for amides and carboxylic acids[1]
Mass Spec (ESI-) m/z 193.06 [M-H]-Calculated exact mass

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid can be logically approached from commercially available pyridine-2,6-dicarboxylic acid. The proposed synthetic route involves a selective mono-esterification followed by amide coupling and subsequent hydrolysis of the ester.

Synthetic_Pathway A Pyridine-2,6-dicarboxylic acid B 6-(Methoxycarbonyl)pyridine-2-carboxylic acid A->B  1. SOCl2, MeOH  (Selective mono-esterification) C Methyl 6-(ethylcarbamoyl)picolinate B->C  2. Ethylamine, HATU, DIPEA  (Amide Coupling) D 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid C->D  3. LiOH, H2O/THF  (Ester Hydrolysis)

Caption: Proposed synthetic pathway for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid.

Part 1: Synthesis of 6-(Methoxycarbonyl)pyridine-2-carboxylic acid

This initial step is crucial for differentiating the two carboxylic acid groups to enable selective amide bond formation.

Protocol:

  • Suspend pyridine-2,6-dicarboxylic acid (1 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Part 2: Amide Coupling to form Methyl 6-(ethylcarbamoyl)picolinate

The choice of coupling reagent is critical for efficient amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used reagent for this purpose.[3][4]

Protocol:

  • Dissolve 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add ethylamine (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Hydrolysis to 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

The final step is the selective hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol:

  • Dissolve the purified methyl 6-(ethylcarbamoyl)picolinate (1 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Analytical Workflow for Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Crude_Product Crude Product Purified_Compound Purified Compound Crude_Product->Purified_Compound Column Chromatography NMR 1H and 13C NMR Purified_Compound->NMR MS High-Resolution Mass Spectrometry (HRMS) Purified_Compound->MS IR Infrared Spectroscopy (IR) Purified_Compound->IR HPLC High-Performance Liquid Chromatography (HPLC) Purified_Compound->HPLC Final_Product Final Product (>95% Purity) HPLC->Final_Product

Sources

Dipicolinic acid monoethyl amide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of Dipicolinic Acid Monoethyl Amide

Abstract

Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, is a foundational molecule in coordination chemistry, biochemistry, and pharmaceutical development.[1][2][3] Its derivatives, particularly amides, are of significant interest for their potential applications in catalysis and as molecular switches.[4][5] This technical guide provides a comprehensive analysis of a specific derivative, dipicolinic acid monoethyl amide. The focus is on the determination of its molecular weight, supported by a detailed exploration of its synthesis, analytical characterization, and potential applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: Molecular Structure and Weight Determination

The identity and purity of any novel compound are fundamentally established by its molecular weight. For dipicolinic acid monoethyl amide, this value is derived directly from its unique molecular structure, which results from the mono-amidation of one of the two carboxylic acid groups of the parent DPA molecule with ethylamine.

From Dipicolinic Acid to its Monoethyl Amide

Dipicolinic acid (C₇H₅NO₄) is a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions.[6] The formation of the monoethyl amide involves a condensation reaction where one carboxylic acid function is converted into an N-ethylcarboxamide group.

The resulting molecule, systematically named 6-(ethylcarbamoyl)picolinic acid, has a molecular formula derived as follows:

  • Starting Compound (Dipicolinic Acid): C₇H₅NO₄

  • Reactant (Ethylamine): C₂H₇N

  • Condensation (Loss of Water): H₂O

The reaction leads to the molecular formula C₉H₁₀N₂O₃ .

A conceptual diagram illustrating the formation of Dipicolinic Acid Monoethyl Amide.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the formula C₉H₁₀N₂O₃, the precise molecular weight is calculated.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)101.00810.080
Nitrogen (N)214.00728.014
Oxygen (O)315.99947.997
Total 194.19 g/mol

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 194.0691 g/mol .

Part 2: Synthesis and Purification Protocol

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. For dipicolinic acid monoethyl amide, a robust and reproducible protocol involves the activation of the carboxylic acid, followed by nucleophilic attack by ethylamine. This approach is well-documented for related derivatives.[4][5][7]

Synthesis Workflow

The conversion of a carboxylic acid to an amide typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack. A common and effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂).[4]

G DPA Dipicolinic Acid (DPA) Activation Activation Step (SOCl₂, reflux) DPA->Activation AcylChloride Intermediate: Acyl Chloride Activation->AcylChloride Formation of reactive intermediate Amidation Amidation Step (Ethylamine, Et₃N, DCM) AcylChloride->Amidation Product Crude Product Amidation->Product Nucleophilic substitution Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Dipicolinic Acid Monoethyl Amide Purification->FinalProduct Isolation

A generalized workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar dipicolinic acid amides.[4][5]

Step 1: Activation of Dipicolinic Acid

  • To a round-bottom flask, add dipicolinic acid (1.0 eq).

  • Add thionyl chloride (excess, e.g., 10 eq) as the solvent and activating agent.

  • Reflux the suspension for 16 hours. Causality: Heating is necessary to overcome the activation energy for the formation of the acyl chloride. The excess thionyl chloride drives the reaction to completion.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate as an oil or solid.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath. Causality: This exothermic reaction is cooled to control the reaction rate and prevent unwanted side reactions.

  • In a separate flask, prepare a solution of ethylamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in dry DCM. Causality: Triethylamine is used to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the ethylamine and rendering it non-nucleophilic.

  • Add the ethylamine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to separate the mono-amide from any unreacted starting material and the bis-amide byproduct.

Part 3: Analytical Characterization

Confirming the molecular weight and structure of the synthesized compound requires a suite of modern analytical techniques. Mass spectrometry provides a direct measure of the mass-to-charge ratio, while NMR spectroscopy elucidates the precise atomic arrangement.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amides, typically yielding the protonated molecular ion [M+H]⁺.

  • Expected Result: For C₉H₁₀N₂O₃, the expected m/z for the [M+H]⁺ ion is 195.0764 .

  • Fragmentation Pattern: Amides commonly fragment via cleavage of the N-CO bond.[8] This would result in the formation of an aryl acylium cation, providing further structural confirmation.

Protocol: Sample Preparation and Analysis for ESI-MS

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (50:50) with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, enhancing the signal for the [M+H]⁺ ion in positive ion mode.

  • Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range that includes the expected m/z value (e.g., m/z 50-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and overall structure.

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a broad signal for the N-H proton, a quartet for the -CH₂- group of the ethyl moiety, and a triplet for the terminal -CH₃ group. The restricted rotation around the C-N amide bond can sometimes lead to the broadening of signals or even the appearance of distinct isomers at room temperature.[9]

  • ¹³C NMR: The spectrum would show distinct signals for the pyridine ring carbons, the two carbonyl carbons (one for the acid and one for the amide), and the two carbons of the ethyl group.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.

Part 4: Applications and Significance

While dipicolinic acid monoethyl amide is not extensively documented as a standalone product, its parent molecule and related derivatives have significant applications, suggesting a promising future for this compound.

  • Coordination Chemistry: DPA is a well-known tridentate ligand used to form stable complexes with lanthanide and transition metals.[2][3] The monoethyl amide derivative retains one carboxylic acid and the pyridine nitrogen, allowing it to act as a bidentate or potentially tridentate ligand for creating novel metal complexes with tailored electronic and steric properties.

  • Pharmaceutical and Biological Activity: DPA derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][10] Furthermore, DPA itself has been explored as an excipient to reduce the viscosity of highly concentrated monoclonal antibody solutions, a major challenge in biopharmaceutical formulation.[11] The monoethyl amide could be investigated for similar or improved properties.

  • Synthetic Intermediate: As a bifunctional molecule, it serves as a valuable building block.[1] The remaining carboxylic acid can be further functionalized to create more complex molecules, polymers, or peptide derivatives.[7]

Conclusion

The molecular weight of dipicolinic acid monoethyl amide is 194.19 g/mol , corresponding to the molecular formula C₉H₁₀N₂O₃ . This fundamental property is the gateway to its scientific exploration. Its synthesis is achievable through standard, well-understood organic chemistry protocols. Full characterization via mass spectrometry and NMR spectroscopy is essential to confirm its identity and purity. Based on the established importance of dipicolinic acid and its other derivatives, the monoethyl amide variant represents a compound of significant potential in materials science, coordination chemistry, and pharmaceutical research.

References

  • UniVOOK. (2024). Why Is Dipicolinic Acid Important to Us? UniVOOK Chemical.
  • PubChem. (n.d.). Dipicolinic Acid.
  • Hamid, D. M., et al. (2021). Some derivatives of dipicolinic acid have been manufactured and used as antifungal.
  • Gorden, A. V. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Digital Commons @ Old Dominion University.
  • Wikipedia. (n.d.). Dipicolinic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • UniVOOK. (2024).
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • Macsen Labs. (n.d.). Dipicolinic acid | 499-83-2 | Leading Supplier.
  • McCoy, C., et al. (2018). Novel salts of dipicolinic acid as viscosity modifiers for high concentration antibody solutions. International Journal of Pharmaceutics, 548(1), 535-542.
  • PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid.
  • Fichtel, J., et al. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. Journal of Microbiological Methods, 68(2), 276-282.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • da Silva, J. G., et al. (2020).
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.

Sources

Desymmetrizing the Chelate: A Technical Guide to Dipicolinic Acid vs. 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural, electronic, and functional divergence between Dipicolinic Acid (DPA) and its desymmetrized derivative, 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid (6-ECP) .

While DPA serves as the "parent" scaffold known for high-stability, symmetric chelation (log


 > 20 for many lanthanides), 6-ECP represents a functional evolution. By converting one carboxylate arm into an N-ethyl amide, the ligand transforms from a dianionic hard donor to a monoanionic hybrid donor. This shift alters solubility profiles, metal-ligand stoichiometry, and extraction kinetics, making 6-ECP a critical intermediate in advanced actinide partitioning (e.g., TALSPEAK/ALSEP protocols) and medicinal inorganic chemistry.

Part 1: Structural and Electronic Divergence

The fundamental difference lies in the symmetry breaking of the pyridine-2,6-dicarboxylate core. This alteration dictates the ligand's interaction with metal centers (specifically


-block elements like Lanthanides, Ln, and Actinides, An).
FeatureDipicolinic Acid (DPA)6-(Ethylcarbamoyl)pyridine-2-carboxylic acid (6-ECP)
Symmetry

(Symmetric)

or

(Asymmetric)
Donor Set O, N, O (Anionic, Neutral, Anionic)O, N, O (Anionic, Neutral, Neutral)
Ligand Charge (pH 7) -2 (Dianion)-1 (Monoanion)
Hard/Soft Character Hard (Electrostatic dominant)Hybrid (Amide carbonyl is softer/more polarizable)
Complex Charge (M

)
Forms Anionic complexes

Forms Neutral complexes

Primary Utility Bacterial Spore Marker, Aqueous ChelationPhase Transfer Extraction, Supramolecular Assembly
The Electronic Shift

In DPA, both carboxylate oxygens are hard, electrostatic donors. They stabilize high oxidation states (e.g., Eu


, Tb

) effectively in water.

In 6-ECP, the amide carbonyl oxygen coordinates to the metal. The amide group is less basic than the carboxylate but offers significant steric bulk (via the ethyl group) and reduced electrostatic repulsion. This allows 6-ECP to form neutral tris-complexes with trivalent metals, which is the prerequisite for extraction into organic solvents (e.g., octanol or dodecane) without the need for heavy phase-transfer catalysts.

Part 2: Coordination Thermodynamics & Extraction Logic

The most critical application difference is in Solvent Extraction .

DPA: The Aqueous Trap

DPA forms highly charged anionic complexes with trivalent lanthanides (


). These species are incredibly water-soluble and repel the non-polar organic phase. Consequently, DPA is often used as a holdback reagent  or stripping agent  to keep metals in the aqueous phase.
6-ECP: The Phase Transfer Agent

6-ECP, being a monoanion, can satisfy the charge of a trivalent cation with three ligands:



This neutral complex is lipophilic due to the ethyl chains facing outward, allowing the metal to be extracted into the organic phase. This mechanism is central to separating minor actinides from lanthanides in nuclear waste reprocessing.
Visualization: Extraction Workflow

The following diagram illustrates the divergent pathways of a Lanthanide ion (


) when exposed to DPA versus 6-ECP.

ExtractionLogic Ln Ln(III) Ion (Aqueous) DPA Ligand: DPA (Dianionic) Ln->DPA Chelation ECP Ligand: 6-ECP (Monoanionic) Ln->ECP Chelation Complex_DPA [Ln(DPA)3]3- Highly Charged Anion DPA->Complex_DPA Charge Accumulation Complex_ECP [Ln(6-ECP)3]0 Neutral Complex ECP->Complex_ECP Charge Neutralization Phase_Aq Retained in Aqueous Phase Complex_DPA->Phase_Aq Hydrophilic Phase_Org Extracted to Organic Phase Complex_ECP->Phase_Org Lipophilic

Caption: Divergent fate of Ln(III) ions. DPA traps metals in water; 6-ECP facilitates transfer to organic solvents.

Part 3: Synthesis & Experimental Protocols

Synthesizing 6-ECP requires breaking the symmetry of DPA. A direct reaction with ethylamine and coupling reagents (EDC/NHS) often yields a statistical mixture of unreacted starting material, mono-amide (target), and bis-amide (impurity).

The Self-Validating Protocol: The Anhydride Route To ensure high fidelity for the mono-derivative, we utilize the cyclic anhydride intermediate. This method kinetically favors the mono-opening of the ring.

Step-by-Step Methodology

Reagents:

  • Dipicolinic Acid (DPA) [CAS: 499-83-2]

  • Acetic Anhydride (excess)

  • Ethylamine (2.0 M in THF)

  • Dichloromethane (DCM) - Anhydrous

Protocol:

  • Activation (Anhydride Formation):

    • Reflux 5.0 g of DPA in 30 mL of acetic anhydride for 4 hours.

    • Checkpoint: The solution should turn homogeneous.

    • Evaporate volatiles under reduced pressure to yield pyridine-2,6-dicarboxylic anhydride as a solid.

    • Validation: IR spectrum should show split carbonyl peaks at ~1760 and 1790 cm⁻¹ (characteristic of anhydrides).

  • Desymmetrization (Ring Opening):

    • Dissolve the crude anhydride in 50 mL anhydrous DCM. Cool to 0°C.

    • Add 1.05 equivalents of Ethylamine dropwise. Crucial: Do not use excess amine, or you risk attacking the second carboxylic acid after activation.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Purification:

    • The product (6-ECP) is an acid-amide. It will likely precipitate or can be extracted into weak base (NaHCO₃), washed with DCM (to remove bis-amide impurities), and then re-acidified to pH 2 to precipitate the pure mono-acid.

    • Recrystallize from Ethanol/Water.

Synthesis Logic Diagram

SynthesisFlow Start Dipicolinic Acid (DPA) Step1 Reflux with Ac2O Start->Step1 Intermediate Pyridine-2,6-dicarboxylic Anhydride Step1->Intermediate - H2O Step2 Nucleophilic Attack (Ethylamine, 1.05 eq, 0°C) Intermediate->Step2 Product 6-(Ethylcarbamoyl) pyridine-2-carboxylic acid Step2->Product Ring Opening Impurity Bis-amide (Avoided by Stoichiometry) Step2->Impurity If Excess Amine/Heat

Caption: Anhydride route minimizes bis-amide formation, ensuring high yield of the target mono-amide.

Part 4: Analytical Discrimination

How do you verify you have 6-ECP and not DPA?

  • 1H NMR Spectroscopy (The Gold Standard):

    • DPA: Symmetric.[1] The pyridine ring protons appear as a simple doublet (H3, H5) and a triplet (H4).

    • 6-ECP: Asymmetric. The symmetry is broken.

      • Pyridine protons split into three distinct signals (H3, H4, H5).

      • New signals appear: A quartet (~3.4 ppm) and a triplet (~1.2 ppm) corresponding to the ethyl group.

      • Amide NH proton: Broad singlet downfield (~8-9 ppm).

  • FT-IR Spectroscopy:

    • DPA: Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O (acid) at ~1700 cm⁻¹.

    • 6-ECP: Distinct Amide I band (~1650 cm⁻¹) and Amide II band (~1550 cm⁻¹) appear alongside the acid carbonyl.

References

  • Grenthe, I., et al. (2020). Coordination Chemistry of the Actinides. In Comprehensive Coordination Chemistry III. ScienceDirect. Link

  • Nash, K. L. (2015). The Chemistry of TALSPEAK: A Review of the Science. Solvent Extraction and Ion Exchange. Link

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning. Chemical Reviews. Link(Note: Contextualizes amide-based extraction logic).

  • PubChem Compound Summary . (n.d.). Dipicolinic Acid.[2][3][4][5][6] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Advanced Coordination Protocols: O,N,O-Donor Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pincer" Advantage

In the realm of coordination chemistry, O,N,O-donor pyridine ligands (specifically pyridine-2,6-dicarboxylic acid derivatives, or dipicolinic acid/DPA) represent a "Goldilocks" zone of ligand design. Unlike their softer N,N,N-terpyridine cousins, O,N,O ligands combine the hard-donor character of carboxylate/phenolate oxygen with the borderline softness of the pyridine nitrogen.

Why this matters for your research:

  • Meridional Rigidity: The tridentate bite angle forces a planar, meridional coordination geometry, leaving axial sites open for substrate binding (catalysis) or water exchange (MRI contrast).

  • Thermodynamic Chelate Effect: The formation of two fused 5-membered chelate rings creates metal complexes with exceptionally high stability constants (

    
     for many lanthanides).
    
  • Tunable Electronics: The pyridine backbone accepts substituents at the 4-position, allowing remote tuning of the metal center's redox potential without altering the primary coordination sphere.

Core Chemistry & Ligand Selection

Before initiating metallation, selection of the correct ligand derivative is critical. While Dipicolinic Acid (H₂dipic) is the archetype, derivatives offer specific advantages.

Ligand VariantDonor SetKey PropertyPrimary Application
Dipicolinic Acid (H₂dipic) O,N,O (Anionic)High water solubility, Hard donorLanthanide Luminescence, Insulin Mimetics
2,6-Diacetylpyridine bis(hydrazones) N,N,N,O,O (Pentadentate)*High denticity, Schiff base stabilitySupramolecular cylinders, Cytotoxicity
Pyridine-2,6-dicarboxamides O,N,O or N,N,NHemilabile (Amide O vs N)Catalytic Oxidation, Polymerization

*Note: While hydrazones are often pentadentate, they share the core O,N,O pyridine backbone. This guide focuses on the tridentate O,N,O systems.

Visualization of Coordination Modes

The following diagram illustrates the enforced meridional geometry critical for the "Antenna Effect" in lanthanides and substrate access in transition metals.

CoordinationModes cluster_Complex Meridional Coordination (The Pincer) Ligand Free O,N,O Ligand (Dipicolinic Acid) Complex [M(dipic)L2] Equatorial Plane: O-N-O Axial Sites: Open/Labile Ligand->Complex Chelation (-2 H+) Metal Metal Center (M) Metal->Complex Coordination Property1 Rigid Plane (Stabilizes Oxidation States) Complex->Property1 Property2 Axial Lability (Substrate Access) Complex->Property2

Caption: The O,N,O pincer ligand enforces a meridional (planar) geometry, stabilizing the metal center while leaving axial sites available for catalysis or solvent exchange.

Protocol A: Bioinorganic Synthesis (Insulin Mimetics)

Target Compound:


 (Oxo(dipicolinato)aquavanadium(IV))
Application:  Insulin mimetic agents for Type 2 Diabetes research.[1] Vanadium complexes inhibit Protein Tyrosine Phosphatase (PTP), sustaining insulin receptor activation.[1][2][3]
Mechanistic Rationale

Vanadium(IV) is the active insulin-mimetic species, but it easily oxidizes to V(V). The O,N,O ligand stabilizes the V(IV) state against rapid physiological oxidation while mimicking the transition state of phosphate hydrolysis.

Step-by-Step Methodology

Reagents:

  • Vanadyl Sulfate Pentahydrate (

    
    )
    
  • 2,6-Pyridine Dicarboxylic Acid (

    
    )
    
  • Sodium Acetate (Buffer)

  • Solvent: Deionized Water (degassed)

Procedure:

  • Ligand Solubilization: Dissolve 1.0 mmol (167 mg) of

    
     in 15 mL of hot deionized water (
    
    
    
    ).
  • Metal Addition: Add 1.0 mmol (253 mg) of

    
     directly to the hot ligand solution.
    
    • Observation: Solution turns varying shades of blue/green.

  • pH Adjustment (CRITICAL): The complex speciation is highly pH-dependent.

    • Slowly add saturated Sodium Acetate solution dropwise.

    • Target pH: 3.5 – 4.5 .

    • Why? Above pH 5, hydrolysis leads to hydroxo-bridged dimers. Below pH 3, the ligand protonates and dissociates.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     for 24 hours.
    
  • Isolation: Filter the blue-green crystals. Wash with cold water (

    
    ) and diethyl ether.
    
  • Validation:

    • IR Spectroscopy: Look for the

      
       stretch at 
      
      
      
      .
    • EPR: Confirm paramagnetism (V(IV) is

      
      ). Silent EPR indicates oxidation to V(V) (
      
      
      
      ).

Protocol B: Luminescent Lanthanide Sensors

Target Compound:


 (Tris(dipicolinato)europium(III))
Application:  Biological assays, luminescent tagging. The aromatic pyridine ring acts as an "antenna," absorbing UV light and transferring energy to the Europium center, resulting in intense red emission (

).
The Antenna Effect Workflow

Direct excitation of Lanthanides is inefficient (Laporte forbidden f-f transitions). The O,N,O ligand overcomes this via the Antenna Effect :

  • Ligand absorbs UV (

    
    , 
    
    
    
    ).
  • Intersystem Crossing (Singlet

    
     Triplet).
    
  • Energy Transfer (Ligand Triplet

    
     Eu(III) Resonance Level).
    
  • Emission (Eu(III)

    
    ).[4]
    
Synthesis Protocol

Reagents:

  • 
     (or oxide dissolved in HCl)
    
  • Sodium Hydroxide (1M)[5]

Procedure:

  • Stoichiometry Setup: This is a 1:3 (Metal:Ligand) complex.

    • Mix 3.0 mmol (501 mg) of

      
       in 10 mL water.
      
  • Deprotonation: Add 6.0 mmol of NaOH (6 mL of 1M solution). The solution should be clear and colorless (pH

    
    ).
    
  • Metallation: Add 1.0 mmol (366 mg) of

    
     dissolved in 2 mL water dropwise.
    
    • Note: A white precipitate may form transiently but should redissolve upon heating.

  • Reflux: Heat at

    
     for 2 hours to ensure thermodynamic equilibration of the tris-complex.
    
  • Purification: Evaporate to

    
    . Add 20 mL of Ethanol to precipitate the sodium salt 
    
    
    
    .
  • Recrystallization: Recrystallize from hot water to remove excess salts.

Application Workflow: Bio-Assay Screening

When applying these complexes in biological settings (e.g., cytotoxicity or insulin mimetic screening), stability in media is the primary failure point.

BioAssay Compound Solid Complex (e.g., VO(dipic)) Stock Stock Solution (DMSO or Saline) Compound->Stock Solubilization Check Stability Check (UV-Vis t=0 vs t=24h) Stock->Check QC Step Check->Compound Precipitate? Redesign Media Cell Culture Media (DMEM + FBS) Check->Media Dilution (Keep DMSO < 1%) Assay Endpoint Assay (MTT / Western Blot) Media->Assay Incubation

Caption: Critical workflow for biological testing. The "Stability Check" is mandatory; O,N,O complexes can undergo ligand exchange with serum proteins (albumin).

Troubleshooting & Quality Control

IssueDiagnosticRoot CauseSolution
Low Luminescence (Eu) H-NMR / Lifetime decayWater in coordination sphereDry complex thoroughly; water quenches Eu emission via O-H oscillators.
Color Change (V) UV-Vis (Shift from 700nm to 400nm)Oxidation V(IV)

V(V)
Synthesize under

; store in dry, anaerobic conditions.
Precipitation in Media Visual / TurbidityHydrolysis or Protein BindingUse the bis-ligand variant or encapsulate in liposomes.
Low Yield pH MeterIncorrect protonation stateEnsure full deprotonation of carboxylates (pH > 7) for Ln(III), controlled pH (4.0) for V(IV).[6]

References

  • Dipicolinic Acid Chemistry & Lanthanide Luminescence Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions.[4][7] Chemical Society Reviews.

  • Vanadium Insulin Mimetics (Mechanism & Synthesis) Crans, D. C., et al. (2004). Insulin-mimetic vanadium complexes: synthesis, structure, and biological activity.[3][6] Chemical Reviews.

  • Synthesis of [VO(dipic)] Derivatives Thompson, K. H., & Orvig, C. (2001). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry.

  • O,N,O Ligand Coordination Modes RSC Publishing. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry. [2][8]

  • Europium Assay Protocols Vertex AI Search Result 1.21. Synthesis and characterization of europium(III) nanoparticles for time-resolved fluoroimmunoassay.

Sources

Application Notes and Protocols for Solvent Extraction Using Pyridine-2,6-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridine-2,6-dicarboxamide Derivatives in Selective Separations

Pyridine-2,6-dicarboxamide (picolinamide) derivatives have emerged as a highly versatile and potent class of ligands for the selective solvent extraction of metal ions. Their unique structural framework, featuring a central pyridine ring flanked by two amide functionalities, provides a pre-organized tridentate O,N,O-donor binding site. This arrangement proves particularly effective for the complexation and separation of f-block elements, such as lanthanides and actinides, which is a critical step in the closure of the nuclear fuel cycle.[1] The modular nature of the pyridine-2,6-dicarboxamide scaffold allows for fine-tuning of the ligand's electronic and steric properties through the introduction of various substituents on the amide nitrogen atoms. This adaptability makes them valuable tools in hydrometallurgy, analytical chemistry, and even in the development of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the principles and protocols governing the use of these powerful extractants.

The Underlying Chemistry: Mechanism of Extraction and the "Anomalous Aryl Strengthening" Effect

The extraction process with pyridine-2,6-dicarboxamide derivatives is a complex interplay of coordination chemistry at the aqueous-organic interface. The ligand, dissolved in a suitable organic solvent, selectively binds the target metal ion from the acidic aqueous phase, forming a neutral complex that is soluble in the organic phase.

The mechanism of extraction for trivalent lanthanides and actinides is proposed to occur at the water/organic interface. It involves a substitution reaction where the metal cation replaces a hydroxonium ion within the cavity of a protonated ligand.[4] The efficiency and selectivity of this process are profoundly influenced by several factors, including the nature of the substituents on the amide nitrogens, the composition of the aqueous phase (particularly the acidity), and the choice of the organic diluent.

A noteworthy phenomenon observed with these ligands is the "anomalous aryl strengthening" effect. Contrary to expectations, diamides containing one aryl and one alkyl substituent at the amide nitrogen atoms exhibit a higher extraction ability compared to their N,N,N',N'-tetraalkylated counterparts.[4] This is attributed to the electronic influence of the aryl group, which modulates the electron density on the donor atoms and enhances the complex stability.

ExtractionMechanism cluster_aqueous Aqueous Phase (High Acidity) cluster_organic Organic Phase M_aq Metal Ion (e.g., Am³⁺, Eu³⁺) ML_org Metal-Ligand Complex [M(L)n]³⁺ M_aq->ML_org Complexation at Interface H_aq H⁺ L_org Pyridine-2,6-dicarboxamide Derivative (Ligand) H_aq->L_org Protonation of Ligand L_org->ML_org Binding SolventExtractionWorkflow start Start prep_org Prepare Organic Phase (Ligand in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Metal Ions in Acid) start->prep_aq extraction Combine and Vortex (Equal Volumes) prep_org->extraction prep_aq->extraction centrifuge Centrifuge for Phase Separation extraction->centrifuge sample Sample Aqueous and Organic Phases centrifuge->sample analyze Gamma Spectrometry (Determine Metal Ion Concentration) sample->analyze calculate Calculate Distribution Ratios (D) and Separation Factors (SF) analyze->calculate end End calculate->end

Caption: A typical workflow for a solvent extraction experiment.

Data Presentation: Influence of Substituents and Acidity

The extraction efficiency of pyridine-2,6-dicarboxamide derivatives is highly dependent on the nature of the substituents on the amide nitrogen atoms and the acidity of the aqueous phase. The following tables summarize typical data trends observed in the literature.

Table 1: Effect of Alkyl Chain Length in N,N'-dialkyl-N,N'-diphenyl-DPA on the Distribution Ratios of Am(III) and Eu(III) from 3 M HNO₃. [5]

Alkyl Substituent D(Am) D(Eu) SF(Am/Eu)
Methyl ~1.5 ~0.3 ~5.0
Ethyl ~2.5 ~0.5 ~5.0
Propyl ~1.8 ~0.4 ~4.5

| Octyl | ~0.8 | ~0.2 | ~4.0 |

Table 2: Effect of Nitric Acid Concentration on the Extraction of Am(III) and Eu(III) with 0.2 M Et(p)TDPA in F-3. [5]

[HNO₃] (M) D(Am) D(Eu) SF(Am/Eu)
1 ~1.0 ~0.2 ~5.0
2 ~2.0 ~0.4 ~5.0
3 ~3.5 ~0.7 ~5.0
4 ~5.0 ~1.0 ~5.0
5 ~6.0 ~1.2 ~5.0

| 6 | ~7.0 | ~1.4 | ~5.0 |

Protocol 2: Synthesis of a Symmetrical Pyridine-2,6-dicarboxamide Derivative

This protocol describes a general method for the synthesis of symmetrical pyridine-2,6-dicarboxamide derivatives via the condensation of pyridine-2,6-dicarbonyl dichloride with a primary or secondary amine. [2][6] Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • An appropriate amine (e.g., aniline, diethylamine)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dimethylformamide (DMF) (catalytic amount)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Synthesis of Pyridine-2,6-dicarbonyl dichloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in DCM with a catalytic amount of DMF.

    • Reflux the mixture until the reaction is complete (monitoring by TLC or until the solid dissolves).

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride. This can often be used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve the crude pyridine-2,6-dicarbonyl dichloride in anhydrous DCM or THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-2,6-dicarboxamide derivative.

    • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Optimization

  • Low Extraction Efficiency:

    • Increase Ligand Concentration: A higher concentration of the extractant in the organic phase will generally lead to higher distribution ratios.

    • Optimize Acidity: The extraction of many metal ions with these ligands is highly dependent on the nitric acid concentration. [1]A systematic study of the effect of acidity is recommended.

    • Change the Diluent: The polarity of the organic diluent can significantly impact extraction efficiency. Fluorinated diluents often show enhanced extraction compared to chloroform. [7]* Poor Selectivity:

    • Modify Ligand Structure: The selectivity between different metal ions can be fine-tuned by altering the substituents on the amide nitrogen atoms. For instance, the introduction of soft donor atoms like sulfur can enhance selectivity for certain actinides.

    • Adjust Acidity: The separation factor can be sensitive to the aqueous phase acidity.

  • Third Phase Formation:

    • Decrease Ligand or Metal Concentration: The formation of a third phase can occur at high ligand or metal concentrations.

    • Add a Modifier: The addition of a phase modifier, such as a long-chain alcohol, to the organic phase can prevent third phase formation.

    • Change the Diluent: A more polar diluent may be less prone to third phase formation.

Conclusion

Pyridine-2,6-dicarboxamide derivatives represent a robust and adaptable platform for the development of highly selective solvent extraction processes. Their efficacy in the challenging separation of trivalent actinides and lanthanides underscores their importance in nuclear fuel reprocessing and related fields. By understanding the fundamental principles of their coordination chemistry and systematically optimizing experimental parameters, researchers can harness the full potential of these remarkable ligands for a wide range of separation challenges.

References

  • Babain, V. A., et al. (2025). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Vertex AI Search.
  • Gorshkov, N. G., & Alyapyshev, M. Y. (2026). Pyridinedicarboxylic Acid Diamides as Selective Ligands for Extraction and Separation of Trivalent Lanthanides and Actinides: DFT Study.
  • Alyapyshev, M. Y., et al. (2022). Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. MDPI.
  • Wójcik, M., et al. (2020).
  • Alyapyshev, M. Y., et al. (2025). Dependence of Extraction Properties of 2,6-Dicarboxypyridine Diamides on Extractant Structure.
  • Zars, A., et al. (2025). Efficient Trivalent Actinide-Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands.
  • Sato, N., et al. (2024). Utility of Interchangeable Coordination Modes of N,N′-Dialkyl-2,6-pyridinediamide Tridentate Pincer Ligands for Solvent Extraction of Pd(II) and Zr(IV) from High-Level Radioactive Liquid Waste.
  • Kazanina, D. A., et al. (2024). Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry.
  • Fallis, I. A., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions (RSC Publishing).
  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
  • Espinosa, A. A., et al. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. NIH.
  • Alyapyshev, M. Y., et al. (2013). Dependence of Extraction Properties of 2,6-Dicarboxypyridine Diamides on Extractant Structure. Taylor & Francis.
  • Wójcik, M., et al. (2025). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • Li, Y., et al. (2024).
  • OECD. (2008). Studies on Separation of Actinides And Lanthanides by Extraction Chromatography Using 2,6-BisTriazinyl Pyridine. OECD.
  • Diószegi, R., et al. (2022). Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity.
  • Wagner-Wysiecka, E., et al. (2020). Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach.
  • Mondal, B., & Mukherjee, C. (2018). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds.

Sources

Troubleshooting & Optimization

Preventing bis-amide formation during 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Bis-Amide Formation During Amidation of Pyridine-2,6-dicarboxylic Acid Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published[1]

Executive Summary

The synthesis of 6-(ethylcarbamoyl)pyridine-2-carboxylic acid (a mono-amide) from pyridine-2,6-dicarboxylic acid (dipicolinic acid) presents a classic challenge in organic synthesis: desymmetrization .

Because the starting material has


 symmetry with two identical electrophilic sites, standard coupling conditions often lead to a statistical distribution of products:
  • Unreacted Starting Material (~33%)

  • Target Mono-amide (~33-50%)

  • Undesired Bis-amide (~25-33%)

This guide details the Cyclic Anhydride Protocol , which is the only robust method to chemically enforce mono-substitution and eliminate bis-amide formation.

Part 1: The Mechanism of Failure (Why Direct Coupling Fails)

The Statistical Trap

When using standard coupling agents (EDC, HATU, or Thionyl Chloride) on a dicarboxylic acid, you activate both carboxylic acid sites. Even if you add only 1 equivalent of ethylamine, the reaction rate for the second amidation (


) is often comparable to the first (

).

Once the mono-amide forms, it remains in solution with active coupling agents. If local concentration of amine is high, the second site reacts immediately.

Visualizing the Pathways

The diagram below illustrates why the Direct Coupling route is high-risk compared to the Anhydride Route .

ReactionPathways cluster_0 Path A: Direct Coupling (High Risk) cluster_1 Path B: Anhydride Route (Recommended) SM_A Dipicolinic Acid Act_A Activated Di-Ester (e.g., Bis-NHS ester) SM_A->Act_A Coupling Agent Mono_A Mono-Amide (Target) Act_A->Mono_A Ethylamine (k1) Bis_A Bis-Amide (Major Impurity) Mono_A->Bis_A Ethylamine (k2 ≈ k1) SM_B Dipicolinic Acid Anhydride Cyclic Anhydride SM_B->Anhydride Ac2O, Reflux Mono_B Mono-Amide (Target) Anhydride->Mono_B Ethylamine (Ring Opening) Bis_B Bis-Amide Mono_B->Bis_B Requires Activation (Does not occur spontaneously)

Figure 1: Comparison of reaction pathways. Path B utilizes the reactivity gap between an anhydride and a free acid to prevent over-reaction.

Part 2: The Recommended Protocol (The Anhydride Route)

This method relies on kinetic control . The cyclic anhydride is highly reactive toward amines. Upon reaction with one equivalent of ethylamine, the ring opens to form the mono-amide-mono-acid. The resulting free carboxylic acid is unreactive toward amines under these conditions (without an additional coupling agent), effectively stopping the reaction at the mono-stage.

Step 1: Synthesis of Pyridine-2,6-dicarboxylic Anhydride

Note: Commercial anhydrides are often hydrolyzed. Fresh synthesis is recommended.

  • Reagents: Pyridine-2,6-dicarboxylic acid (1.0 eq), Acetic Anhydride (

    
    , 5-10 eq).
    
  • Procedure:

    • Suspend the diacid in acetic anhydride.

    • Reflux at 140°C for 2–4 hours. The solid should dissolve as the anhydride forms.

    • Critical Step: Remove excess acetic anhydride via rotary evaporation or distillation. Traces of

      
       will acetylate your amine in the next step.
      
    • Purification: Recrystallize from dry dioxane or toluene if necessary, or use crude if thoroughly dried under high vacuum.

    • Yield: Typically >90%.[1]

Step 2: Ring Opening (Mono-Amidation)
  • Reagents: Freshly prepared Anhydride (1.0 eq), Ethylamine (1.0–1.1 eq), Dry DCM or THF.

  • Procedure:

    • Dissolve the anhydride in anhydrous DCM (0.2 M concentration).

    • Cool to 0°C (ice bath) to control exotherm.

    • Add Ethylamine (dissolved in DCM or as a solution in THF) slowly dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • The product (mono-acid) often precipitates from DCM. Filter and wash with cold DCM.

    • If soluble: Wash the organic layer with 1N HCl (to remove unreacted amine) and then Brine.

    • Note: Avoid basic washes (NaHCO3), as the product is a carboxylic acid and will be extracted into the aqueous layer.

Part 3: Troubleshooting Direct Coupling (If Anhydride is Impossible)

If you lack the equipment for the anhydride route and must use coupling reagents (EDC/NHS or HATU), you must engineer the system to favor mono-substitution statistically.

Optimization Table
VariableRecommendationScientific Rationale
Stoichiometry 0.8 eq of Amine per 1.0 eq DiacidStarving the reaction of amine ensures the diacid is always in excess, statistically favoring the mono-product.
Concentration High Dilution (0.01 M)Low concentration reduces the probability of an amine molecule encountering a mono-amide molecule before a diacid molecule.
Addition Mode Syringe Pump Addition of AmineKeeps the local concentration of amine extremely low relative to the diacid.
Base Minimal (1.0 eq)Excess base increases the nucleophilicity of the formed amide nitrogen, potentially encouraging side reactions.

Part 4: Purification & Analysis

Analytical Checkpoints
  • TLC: The Bis-amide is non-polar (moves high). The Mono-amide is acidic/polar (streaks or moves low). The Diacid stays at the baseline.

  • NMR (

    
    ):  Look for symmetry.
    
    • Bis-amide: Symmetric pyridine protons (doublet, triplet, doublet).

    • Mono-amide:[1][2] Asymmetric pyridine protons (three distinct signals).

Separation Strategy

If you have a mixture, leverage the acidity of the target:

  • Dissolve crude mixture in organic solvent (EtOAc).

  • Extract with saturated NaHCO3 (aq) .

    • Organic Layer:[3] Contains Bis-amide (discard).[1][2][4]

    • Aqueous Layer: Contains Mono-amide and Diacid (as salts).

  • Acidify the aqueous layer to pH 2-3 with HCl.

  • Extract back into EtOAc.

  • The mixture now contains only Mono-amide and Diacid. These are easily separated by column chromatography (adding 1% Acetic Acid to the eluent) or recrystallization.

Frequently Asked Questions (FAQ)

Q1: Can I use the mono-ester method instead of the anhydride method? A: Yes. You can mono-esterify the diacid (using 1 eq ROH and acid catalyst), purify the mono-ester, react the free acid with ethylamine, and then hydrolyze the ester. However, this adds two extra steps (esterification + hydrolysis) compared to the anhydride route.

Q2: My anhydride reaction turned black/dark brown. What happened? A: This usually indicates the presence of pyridine-N-oxide impurities or excessive heat during the dehydration step. Ensure your starting dipicolinic acid is pure and do not exceed 140°C.

Q3: Why not use Thionyl Chloride (


) to make the di-acid chloride? 
A:  The di-acid chloride is extremely reactive. Reacting it with ethylamine will almost certainly produce the bis-amide unless you use a massive excess of the acid chloride (wasteful). Furthermore, thionyl chloride can chlorinate the pyridine ring at the 4-position as a side reaction [1].

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: Scientific Reports (Nature), 2015. Relevance: Confirms the formation of bis-amides and chlorinated side-products when using thionyl chloride, supporting the need for milder anhydride methods. URL:[Link][2]

  • Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) as a Versatile Intermediate. Source: Ataman Chemicals Technical Data. Relevance: General properties and solubility data for the starting material. URL:[Link]

  • Acid Anhydrides React with Amines to Form Amides. Source: Chemistry LibreTexts. Relevance: Foundational mechanistic validation for the ring-opening selectivity of anhydrides vs. amines. URL:[Link][5][6][7]

Sources

Technical Support Center: NMR Interpretation of Ethylcarbamoyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Ethylcarbamoyl Pyridine Derivatives (e.g.,


-ethylnicotinamide analogs). These structures are ubiquitous in medicinal chemistry (antituberculars, kinase inhibitors) but present unique NMR challenges due to amide bond dynamics and heteroaromatic coupling.

Status: Active | Tier: Level 3 (Senior Scientist Support) Scope: 1H/13C NMR Troubleshooting, Rotamer Analysis, Regiochemistry Assignment.

Introduction: The "Dynamic" Nature of Your Molecule

If your NMR spectrum looks "messy" despite a clean LC-MS, do not immediately discard the sample. Ethylcarbamoyl pyridine derivatives possess two structural features that complicate NMR analysis at room temperature:

  • Restricted Rotation: The partial double-bond character of the amide C-N bond creates slow exchange between syn and anti rotamers on the NMR timescale.

  • Quadrupolar Relaxation: The pyridine nitrogen and amide nitrogen can broaden adjacent proton signals.

This guide addresses the four most common "tickets" submitted by researchers regarding these compounds.

Ticket #001: "I see double signals for every peak. Is my sample impure?"

Diagnosis: Rotamerism (Restricted Amide Rotation) You are likely observing distinct signals for the syn and anti conformers.[1] Unlike impurities, these signals will have a constant ratio (e.g., 60:40) that does not change with purification but does change with solvent or temperature.

The Mechanism: The lone pair on the amide nitrogen delocalizes into the carbonyl, creating a barrier to rotation (


). At room temperature (298 K), the interconversion is slower than the NMR frequency difference (

), resulting in two sets of peaks.
Solution Protocol: Variable Temperature (VT) NMR

To confirm rotamers, you must accelerate the rotation to reach the "coalescence temperature" (


), where the two signals merge into a single average peak.

Step-by-Step Workflow:

  • Solvent Choice: Switch to DMSO-

    
      or Toluene-
    
    
    
    . Avoid CDCl
    
    
    (boiling point is too low for coalescence).
  • Baseline Scan: Acquire a standard 1H NMR at 25°C (298 K). Note the two sets of signals.

  • Stepwise Heating: Increase probe temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).

  • Observation:

    • Rotamers: Peaks broaden and move toward each other, eventually merging into a sharp singlet (or quartet/triplet) at high temperature (

      
      C).
      
    • Impurities: Peaks remain sharp and distinct; chemical shifts may drift slightly, but they will not coalesce.

Visualization: Rotamer Validation Workflow

RotamerWorkflow Start Observation: Double Sets of Signals SolventCheck Check Solvent: Is it DMSO-d6 or Toluene-d8? Start->SolventCheck SwitchSolvent Switch Solvent to High BP Deuterated Solvent SolventCheck->SwitchSolvent No (e.g., CDCl3) Heat Run VT-NMR Experiment (25°C -> 100°C) SolventCheck->Heat Yes SwitchSolvent->Heat ResultA Signals Coalesce (Merge into one) Heat->ResultA ResultB Signals Remain Distinct (No merging) Heat->ResultB ConclusionA CONFIRMED: Rotamers (Pure Compound) ResultA->ConclusionA ConclusionB CONFIRMED: Impurity Present ResultB->ConclusionB

Caption: Logical workflow to distinguish between amide rotamers and chemical impurities using Variable Temperature NMR.

Ticket #002: "My amide (-NH) proton is missing or extremely broad."

Diagnosis: Chemical Exchange & Quadrupolar Broadening The amide proton is "labile," meaning it exchanges with trace water in the solvent. Additionally, the


N nucleus (spin 

) has a quadrupole moment that facilitates rapid relaxation, broadening the attached proton signal to the point of invisibility.
Troubleshooting Guide
MethodProcedureExpected Outcome
Solvent Switch Use DMSO-

instead of CDCl

.
DMSO hydrogen-bonds with the amide NH, slowing down exchange and sharpening the signal (usually moves downfield to 8.0–9.5 ppm).
D

O Shake
Add 1-2 drops of D

O to the NMR tube and shake.
The NH signal will disappear completely (replaced by N-D), confirming its identity as an exchangeable proton.
Low Temp Cool sample to -20°C (if solubility permits).Exchange slows down; the NH peak becomes sharper and may show coupling to the adjacent ethyl CH

.

Ticket #003: "The ethyl CH is not a quartet; it looks like a complex multiplet."

Diagnosis: Magnetic Non-Equivalence (Diastereotopicity) If your molecule contains a chiral center anywhere in the structure (even far from the ethyl group), the two protons on the ethyl CH


 group become diastereotopic .[2] They are no longer chemically equivalent.

Instead of a simple quartet (


), you will see an ABX

system
:
  • The two CH

    
     protons (
    
    
    
    and
    
    
    ) split each other (geminal coupling,
    
    
    ).
  • Both split the methyl group (

    
    ).
    
  • Result: A complex multiplet often resembling two overlapping quartets or a "messy" 8-12 line pattern.

Validation: Check the integration. If the "messy" multiplet integrates perfectly to 2 protons, it is almost certainly diastereotopic methylene protons, not an impurity.

Ticket #004: "How do I confirm if my pyridine is 2-, 3-, or 4-substituted?"

Diagnosis: Spin-Spin Coupling Analysis The substitution pattern of the pyridine ring dictates the splitting patterns (multiplicity) and coupling constants (


 values) of the aromatic protons.
Reference Data: Pyridine Coupling Constants

Use the table below to measure your


 values (in Hz) and assign the regioisomer.
SubstitutionProton Pattern (Idealized)Key Coupling Constants (

)
Diagnostic Feature
2-Substituted (e.g., Picolinamide)4 signals: doublet, doublet, triplet, triplet

Hz

Hz

Hz
H-6 (closest to N) is a doublet at

8.5 ppm with small

(5 Hz).
3-Substituted (e.g., Nicotinamide)4 signals: singlet, doublet, doublet, triplet

Hz

Hz

Hz (meta)
H-2 is often a singlet (or fine doublet) appearing most downfield (

9.0 ppm) due to dual deshielding.
4-Substituted (e.g., Isonicotinamide)2 signals: AA'BB' system (looks like two doublets)

Hz
Symmetric pattern. Two doublets integrating to 2H each.

Visualization: Pyridine Regiochemistry Logic

PyridineLogic Input Analyze Aromatic Region (7.0 - 9.0 ppm) SymCheck Is the pattern symmetric? (Two doublets, 2H each) Input->SymCheck Sub4 4-Substituted (Isonicotinamide type) SymCheck->Sub4 Yes H2Check Look for Singlet/Fine Doublet at >8.8 ppm (H-2) SymCheck->H2Check No (4 distinct signals) Sub3 3-Substituted (Nicotinamide type) H2Check->Sub3 Present Sub2 2-Substituted (Picolinamide type) H2Check->Sub2 Absent (H-6 is doublet ~8.5ppm)

Caption: Decision tree for assigning pyridine substitution based on 1H NMR splitting patterns.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison. [Link]

    • Authoritative source on Dynamic NMR and coalescence phenomena.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

    • Standard text for small molecule characteriz
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Essential for distinguishing solvent peaks
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Support Center: Stability of 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Challenge: Researchers frequently encounter degradation of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid when subjecting it to acidic conditions (pH < 4.0) during workup or HPLC analysis. This molecule is a mono-amide derivative of dipicolinic acid . Its stability is governed by the electron-deficient nature of the pyridine ring, which accelerates nucleophilic attack on the amide carbonyl under acidic conditions compared to benzamide analogs.

Key Stability Metrics:

  • Critical pH Threshold: Hydrolysis rates increase logarithmically below pH 2.0.

  • Thermal Ceiling: In 1M acid, significant degradation occurs within 60 minutes at >40°C.

  • Primary Degradant: Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) and Ethylamine.

Diagnostic & Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by our user base.

Q1: "I see a new, earlier-eluting peak in my HPLC after leaving the sample in 0.1% TFA overnight. What is it?"

Diagnosis: You are observing the hydrolysis product: Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) .

The Mechanism: In acidic media, the amide carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[1] Water attacks this carbon, leading to a tetrahedral intermediate that collapses to expel ethylamine. The pyridine ring (especially when protonated at the ring nitrogen) is electron-withdrawing, which destabilizes the amide bond more than in phenyl-analogs.

Visualizing the Pathway:

Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis Pathway SM Starting Material (Mono-amide) Inter Tetrahedral Intermediate SM->Inter + H3O+ / + H2O Prod1 Dipicolinic Acid (DPA) Inter->Prod1 C-N Cleavage Prod2 Ethylammonium Ion Inter->Prod2 Leaving Group

Q2: "Can I use Trifluoroacetic Acid (TFA) for LC-MS, or will it degrade my sample?"

Technical Advice: Yes, you can use TFA, but contact time is critical .

  • Safe Zone: 0.05% - 0.1% TFA at 4°C for < 4 hours.

  • Danger Zone: >0.5% TFA at Room Temperature for > 12 hours.

  • Alternative: If your analysis requires long autosampler queues, switch to Formic Acid (0.1%) , which is a weaker acid (pKa ~3.75 vs TFA pKa ~0.23) and significantly reduces the rate of protonation-induced hydrolysis.

Q3: "My compound precipitated when I acidified the solution to pH 3. Why?"

Diagnosis: Isoelectric Point (pI) Aggregation. This molecule is zwitterionic.

  • Pyridine Nitrogen: Basic (pKa ~ 2-3).

  • Carboxylic Acid: Acidic (pKa ~ 2-3).

  • Amide: Neutral.

At pH ranges between 2.0 and 4.0, the molecule often exists as a net-neutral zwitterion (protonated ring nitrogen, deprotonated carboxylate), which has the lowest water solubility.

Corrective Action:

  • To Solubilize: Go lower (pH < 1, fully cationic) or higher (pH > 5, anionic). Note: pH < 1 risks hydrolysis.

  • Recommended: Maintain pH > 5 for storage; only acidify immediately prior to injection or reaction.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard C18 columns often fail to retain this polar, zwitterionic molecule. We recommend a Mixed-Mode column approach.

ParameterSpecificationRationale
Column Mixed-Mode Cation Exchange (e.g., Primesep 100 or Coresep 100)Retains the pyridine ring via cation exchange while repelling the carboxylic acid, allowing tunable selectivity.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures the pyridine is protonated for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier elutes the hydrophobic ethyl chain.
Gradient 0% B to 40% B over 15 minThe mono-amide is more hydrophobic than the di-acid hydrolysis product.
Detection UV @ 260 nmMax absorbance for picolinic acid derivatives.
Protocol B: "Safe Acidification" Workflow

Use this protocol when you must acidify the sample for workup or analysis to minimize degradation.

  • Chill the Sample: Cool the aqueous solution of the amide to 0–4°C on an ice bath.

  • Dilute the Acid: Never add concentrated mineral acid directly. Prepare a 1M HCl or 10% H2SO4 solution.

  • Dropwise Addition: Add the dilute acid dropwise with vigorous stirring.

  • Monitor pH: Use a calibrated pH meter. Stop exactly when the target pH is reached.

  • Immediate Processing: Do not store the acidified solution. Extract (if using organic solvent) or inject (HPLC) immediately.

Decision Logic for Handling

Use this flow to determine the safe handling limits for your specific experiment.

HandlingLogic Figure 2: Stability Decision Matrix Start Start: Handling 6-(Ethylcarbamoyl)pyridine-2-COOH Q_pH Is the required pH < 2.0? Start->Q_pH Q_Time Is exposure time > 2 hours? Q_pH->Q_Time Yes Action_Safe Safe to Proceed. Monitor standard stability. Q_pH->Action_Safe No (pH > 2) Q_Temp Is Temperature > 25°C? Q_Time->Q_Temp Yes Action_Caution Caution: Keep at 4°C. Analyze immediately. Q_Time->Action_Caution No Q_Temp->Action_Caution No Action_Stop CRITICAL RISK: High Hydrolysis Probability. Change Buffer or Method. Q_Temp->Action_Stop Yes

References

  • SIELC Technologies. HPLC Method for Separation of Pyridinecarboxylic Acids. (Demonstrates the separation of Dipicolinic acid from its derivatives using mixed-mode chromatography, essential for tracking hydrolysis).

  • Master Organic Chemistry. Acidic Hydrolysis of Amides: Mechanism. (Authoritative grounding on the protonation-deprotonation steps governing amide instability in acid).

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid derivatives. (Provides specific retention behaviors of picolinic acid derivatives which validates the zwitterionic troubleshooting advice).

  • University of Regina. On the hydrolysis mechanisms of amides. (Detailed kinetic data on why acid catalysis dominates at pH < 2).

Sources

Technical Support Center: Purifying Dipicolinic Acid Monoamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of purifying a monoamide product from unreacted dipicolinic acid (DPA). The structural similarity and comparable polarity of the starting material and the desired product can make this separation non-trivial. This document provides a first-principles approach to troubleshooting and resolving this purification challenge, moving beyond simple protocols to explain the underlying chemical logic.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the separation of dipicolinic acid from its monoamide derivative.

Q1: What is the fundamental challenge in separating unreacted dipicolinic acid from its monoamide product?

The primary difficulty lies in the similar physicochemical properties of the two molecules. Both are polar, contain a pyridine ring, and possess a carboxylic acid group, leading to overlapping solubility profiles. However, the key difference we can exploit is their acidity. Dipicolinic acid is a dicarboxylic acid with a significantly lower first pKa (~2.16) than the single carboxylic acid on your monoamide product.[1] This difference is the cornerstone of a successful separation strategy.

Q2: What is the most effective initial purification strategy?

A pH-controlled liquid-liquid extraction is the most robust and scalable first-pass purification method.[2][3] By using a mild aqueous base, such as sodium bicarbonate, you can selectively deprotonate and transfer the more acidic dipicolinic acid into the aqueous phase, leaving the less acidic monoamide product in the organic layer.[4][5]

Q3: I tried washing my organic layer with sodium hydroxide (NaOH) to remove the acid, but I lost my product. Why?

Sodium hydroxide is a strong base. It is non-selective in this context and will deprotonate both the unreacted dipicolinic acid and the carboxylic acid group on your monoamide product. This converts both compounds into their respective sodium salts, rendering them soluble in the aqueous layer and causing you to lose your desired product.[3][5] The key is to use a base that is just strong enough to react with the starting material but not the product.

Q4: My product yield is low after column chromatography, and the peaks are tailing. What's happening?

Amides, especially those with acidic functional groups, can be challenging to purify via silica gel chromatography.[6][7] The acidic silanol groups on the silica surface can interact strongly with your polar, acidic molecule, leading to streaking (tailing) and irreversible adsorption, which reduces yield.[6] It is often better to use liquid-liquid extraction first and then consider recrystallization as an alternative to chromatography.[6][8] If chromatography is necessary, the mobile phase can be modified to improve performance.

Q5: Are there any specific safety precautions for handling dipicolinic acid?

Yes. Dipicolinic acid is an irritant to the eyes, skin, and respiratory system.[1][9] Always handle it in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][12][13]

Part 2: In-Depth Troubleshooting & Purification Guides

This section provides detailed, step-by-step protocols for the recommended purification techniques, complete with the scientific rationale behind each step.

Guide 1: Purification by pH-Controlled Liquid-Liquid Extraction

This method is the most effective primary purification step and leverages the differential acidity between the dicarboxylic acid starting material and the monocarboxylic acid product.

The Principle of Separation: The pKa of the first proton of dipicolinic acid is significantly lower than that of the single carboxylic acid on the monoamide. A saturated solution of sodium bicarbonate (NaHCO₃) has a pH of approximately 8.3. This is sufficiently basic to deprotonate the highly acidic dipicolinic acid, forming the water-soluble sodium dipicolinate salt. However, it is often not basic enough to fully deprotonate the less acidic monoamide, allowing it to remain preferentially in the organic solvent.

Diagram 1: Workflow for pH-Controlled Extraction

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation A Crude Reaction Mixture (Monoamide + DPA) in Ethyl Acetate B Add Saturated Aq. NaHCO₃ Shake in Separatory Funnel A->B Transfer to separatory funnel C Separate Layers B->C D Organic Layer: Monoamide Product (Wash with brine, dry, evaporate) C->D Top Layer E Aqueous Layer: Sodium Dipicolinate Salt (Discard or acidify to recover DPA) C->E Bottom Layer F F D->F Purified Monoamide

Caption: Workflow for separating monoamide from dipicolinic acid (DPA).

Detailed Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent. Ethyl acetate is a common choice as it is immiscible with water and effectively dissolves many organic compounds.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. The lower, aqueous layer contains the sodium salt of dipicolinic acid. Drain this aqueous layer.[4]

  • Repeat Wash: Repeat steps 3 and 4 two more times to ensure complete removal of the dipicolinic acid. Combining the aqueous layers allows for the recovery of unreacted starting material if desired (by re-acidifying with HCl).

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the purified monoamide product.

Troubleshooting for Liquid-Liquid Extraction:

  • Problem: An emulsion forms at the interface, preventing clear separation.

    • Solution: Add a small amount of brine and swirl gently. If the emulsion persists, a slow gravity filtration through a bed of Celite can help break it.

  • Problem: The product is still contaminated with dipicolinic acid (checked by TLC or LC-MS).

    • Solution: The washing was insufficient. Perform one or two additional washes with fresh saturated NaHCO₃ solution.

  • Problem: A significant amount of product was lost.

    • Solution: Your monoamide product may have some solubility in the basic aqueous wash. To recover it, combine all the aqueous layers, carefully re-acidify to a pH of ~4-5 with 1M HCl, and then back-extract with fresh ethyl acetate.

Guide 2: Purification by Recrystallization

If the product from extraction is still not pure enough, recrystallization is a powerful secondary technique that often provides highly pure crystalline material and is preferable to chromatography for avoiding yield loss on silica gel.[6][14]

The Principle of Separation: Recrystallization relies on the difference in solubility of your product and impurities in a specific solvent at different temperatures.[15] An ideal solvent will dissolve the crude product completely at its boiling point but will dissolve very little at low temperatures, allowing the desired compound to crystallize out while impurities remain in the solution.

Diagram 2: Recrystallization Decision Workflow

G A Crude Product B Select Potential Solvents (e.g., Ethanol, Acetonitrile, Water/Ethanol mix) A->B C Test Solubility: Insoluble in cold solvent? Soluble in hot solvent? B->C D Dissolve in Minimum Hot Solvent C->D Yes J No -> Try new solvent C->J No E Cool Slowly to Room Temperature, then in Ice Bath D->E F Crystals Formed? E->F G Collect by Vacuum Filtration Wash with Cold Solvent F->G Yes K No -> Induce Crystallization (Scratch flask, add seed crystal) F->K No H Dry Crystals G->H I Pure Product H->I K->G

Caption: Logical steps for performing a successful recrystallization.

Detailed Experimental Protocol:

  • Solvent Selection: Test small amounts of your crude product in various solvents to find a suitable one. Good candidates might include ethanol, acetonitrile, or a mixed solvent system like ethanol/water.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.

Troubleshooting for Recrystallization:

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: The solution is likely supersaturated, or the boiling point of the solvent is higher than the melting point of your product. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling again.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute, or it requires nucleation. Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a tiny "seed" crystal of the pure product. If still unsuccessful, boil off some of the solvent to increase the concentration and cool again.

Part 3: Data Summary & Safety

Table 1: Comparative Physicochemical Properties

PropertyDipicolinic Acid (DPA)Monoamide Product (Representative)Rationale for Separation
Structure Pyridine-2,6-dicarboxylic acidPyridine-2-amido-6-carboxylic acidDPA has two acidic groups; the product has one.
Formula C₇H₅NO₄[1]Varies based on amine used-
Molecular Weight 167.12 g/mol [16]> 166.13 g/mol -
pKa pKa₁ ≈ 2.16 - 2.37[1][16]Expected to be higher (~3-4)The large pKa difference allows for selective deprotonation with a weak base.
Aqueous Solubility 5 g/L (5,000 mg/L)[17][18]Generally lower than DPAThe salt form (dipicolinate) is highly water-soluble, facilitating its removal.

Safety Information:

  • Hazard Class: Irritant.[1][10]

  • Handling: Use in a well-ventilated area. Avoid creating dust.[9] Avoid contact with skin and eyes.[1][13]

  • PPE: Safety glasses, gloves, and a lab coat are mandatory.[9][13]

  • In case of contact: Flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical advice.[9][11]

References

  • dipicolinic acid - ChemBK . ChemBK. [Link]

  • Dipicolinic Acid - Caluanie Muelear Oxidize . Caluanie Muelear Oxidize. [Link]

  • Dipicolinic Acid - Material Safety Data Sheet (MSDS) . MSDS. [Link]

  • What is the best technique for amide purification? - ResearchGate . ResearchGate. [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid . Green Chemistry (RSC Publishing). [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Material Safety Data Sheet - Sciencelab.com . Bio-Active Co. [Link]

  • Scheme 1. Dipicolinic acid: ligand structure, pKa values... - ResearchGate . ResearchGate. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture . CDN. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis . University of Richmond. [Link]

  • PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID) - Ataman Kimya . Ataman Kimya. [Link]

  • Dipicolinic acid - Solubility of Things . Solubility of Things. [Link]

  • DIPICOLINIC ACID . PubChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC . National Center for Biotechnology Information. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage . Biotage. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry . ACS Publications. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. [Link]

  • Acid–base extraction - Wikipedia . Wikipedia. [Link]

  • Recrystallization and Crystallization . University of California, Irvine. [Link]

  • Amide Column - GL Sciences . GL Sciences. [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS . Grossmont College. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing . Royal Society of Chemistry. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Recrystallization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate . ResearchGate. [Link]

  • The reductive cleavage of picolinic amides - David Spring's group . University of Cambridge. [Link]

  • Dipicolinic acid - Sciencemadness Wiki . Sciencemadness Wiki. [Link]

  • CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents.
  • CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents.
  • Dipicolinic acid - Wikipedia . Wikipedia. [Link]

  • (PDF) Am(III) separation from acidic solutions by diamides of dipicolinic acid - ResearchGate . ResearchGate. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI . MDPI. [Link]

  • How to remove DCC from reaction mixture? - ResearchGate . ResearchGate. [Link]

  • US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents.
  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat - Reddit . Reddit. [Link]

Sources

Technical Support Center: Advanced Strategies for Controlling Hydrolysis of 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-(ethylcarbamoyl)pyridine-2-carboxylic acid ester scaffold is a cornerstone in the development of various therapeutic agents. However, the ester functional group, while crucial for modulating properties like solubility and cell permeability, is susceptible to hydrolysis, leading to the formation of the parent carboxylic acid. This premature cleavage can result in diminished product yields, purification challenges, and compromised stability of active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, combining mechanistic insights with field-proven troubleshooting strategies to effectively control and mitigate unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a critical issue for this specific molecule? Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond, yielding a carboxylic acid and an alcohol.[1] For 6-(ethylcarbamoyl)pyridine-2-carboxylic acid esters, this is particularly problematic as the formation of the free carboxylic acid can drastically alter the compound's physicochemical properties, potentially leading to precipitation, reduced bioavailability, or loss of therapeutic efficacy.

Q2: What are the primary factors that accelerate the hydrolysis of my ester? The rate of hydrolysis is significantly influenced by several factors:

  • pH: The reaction is catalyzed by both acids and bases.[1][2] It is generally slowest in a slightly acidic pH range.

  • Temperature: Higher temperatures increase the reaction rate. Performing steps like aqueous workups at reduced temperatures is critical.[3]

  • Presence of Water: As a reactant, the concentration of water is key. Minimizing contact with aqueous solutions and using anhydrous solvents is essential.[4]

  • Catalysts: Besides hydronium and hydroxide ions, some metal ions and the stationary phase used in chromatography (e.g., silica gel) can act as catalysts.[5][6]

Q3: What is the optimal pH range for the stability of these esters? Based on stability studies of structurally related substituted pyridine esters, the highest stability is typically observed in a slightly acidic environment, generally between pH 3.0 and 5.0.[7][8] Significant degradation can be expected under strongly acidic (pH < 2) or, more severely, neutral to alkaline conditions (pH > 7).

Q4: How can I effectively monitor the extent of hydrolysis during my experiments? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of these compounds.[7] It allows for the simultaneous quantification of the parent ester and the hydrolyzed carboxylic acid. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the respective molecular ions.[9]

Q5: What are the recommended storage conditions for my purified ester to ensure long-term stability? To prevent degradation, the purified ester should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C to 4°C), protected from moisture and light.[4][10] If storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section addresses specific experimental challenges in a direct question-and-answer format, providing both the "why" and the "how-to" for resolving common hydrolysis-related issues.

Scenario 1: Low Yield of Ester Product Due to Hydrolysis During Aqueous Workup

Question: My initial reaction monitoring (TLC/LCMS) indicates complete conversion to the desired ester, but after aqueous extraction and isolation, the final yield is low, and I detect a significant amount of the 6-(ethylcarbamoyl)pyridine-2-carboxylic acid. What is happening and how can I prevent this?

Answer: This is a classic case of workup-induced hydrolysis. Standard aqueous workups often involve basic solutions (like sodium bicarbonate) to neutralize acid catalysts or byproducts. While necessary, prolonged exposure to even weak bases at room temperature can catalyze significant hydrolysis (saponification).[3]

Core Problem: The ester is sensitive to base-catalyzed hydrolysis, a mechanism that is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[11][12]

Solution Strategy: The key is to minimize the rate of hydrolysis by controlling temperature and limiting exposure time to the aqueous base.

dot

start Low Yield After Workup. Carboxylic Acid Detected. check_temp Was the workup performed at 0-5°C? start->check_temp check_base What base was used? check_temp->check_base Yes protocol Implement Optimized Cold Workup Protocol check_temp->protocol No strong_base Strong Base (e.g., NaOH, K2CO3) High Hydrolysis Risk check_base->strong_base Strong weak_base Weak Base (e.g., NaHCO3) Recommended check_base->weak_base Weak check_time Was contact time with aqueous layer minimized? long_time Prolonged Exposure Increases Hydrolysis check_time->long_time No short_time Efficient Separation Reduces Hydrolysis check_time->short_time Yes strong_base->protocol weak_base->check_time long_time->protocol

Caption: Troubleshooting workflow for hydrolysis during workup.

Detailed Protocol 1: Optimized Cold Aqueous Workup

  • Cooling: Once the initial reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.[3]

  • Quenching (If applicable): If quenching is required, add the quenching agent slowly while maintaining the low temperature.

  • Extraction: Perform all extractions using pre-chilled (0-5°C) solvents and solutions.

  • Neutralization: Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) for neutralization. Avoid strong bases such as NaOH or K₂CO₃.[3] Add the bicarbonate solution slowly to control CO₂ evolution.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after gentle mixing.[3]

  • Drying: After separation, immediately dry the organic layer with a vigorous anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Concentrate the dried organic layer under reduced pressure, keeping the bath temperature as low as reasonably possible.

Scenario 2: Product Degradation During Chromatographic Purification

Question: My crude product appears clean, but after purification via silica gel column chromatography, I observe the formation of the hydrolyzed carboxylic acid in my collected fractions. Why is my ester degrading on the column?

Answer: Standard silica gel is inherently acidic (surface pH ~4-5) due to the presence of silanol (Si-OH) groups. These acidic sites can act as a catalyst for ester hydrolysis, especially if the solvent system contains nucleophilic components like water or methanol.[13] The prolonged contact time as the compound band moves through the column provides ample opportunity for this degradation to occur.

Solution Strategy: The goal is to neutralize the acidic nature of the stationary phase or use an alternative, less acidic support.

Recommended Purification Adjustments:

  • Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in the desired eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic silanol groups.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a suitable alternative for compounds that are sensitive to acid. Use Brockmann Grade III or IV for moderately polar compounds.

    • Florisil® or Celite®: These can also be used as less acidic alternatives to silica gel.

  • Optimize the Mobile Phase: Ensure the use of high-purity, dry solvents for the eluent to minimize the presence of water.

  • Consider Non-Chromatographic Methods: If the compound is sufficiently crystalline, recrystallization from an appropriate solvent system can be an excellent, non-destructive purification method.

Mechanistic Insights: A Deeper Look at Hydrolysis

Understanding the mechanisms of hydrolysis is key to predicting and controlling the stability of 6-(ethylcarbamoyl)pyridine-2-carboxylic acid esters.

Base-Catalyzed Hydrolysis (Saponification)

This pathway is typically faster and irreversible, making it the primary concern during basic workups.[11] The reaction proceeds via a nucleophilic acyl substitution mechanism.

dot

Caption: Mechanism of base-catalyzed ester hydrolysis.

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This addition breaks the C=O pi bond, forming a negatively charged tetrahedral intermediate.

  • Collapse and Elimination: The intermediate is unstable and collapses, reforming the C=O double bond and expelling the alkoxide (⁻OR') as the leaving group.

  • Irreversible Deprotonation: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the entire process irreversible, driving the equilibrium towards the products.[11][12]

Acid-Catalyzed Hydrolysis

This mechanism is reversible and is the microscopic reverse of Fischer esterification.[2][12] It becomes a concern during acidic workups or on acidic silica gel. Using an excess of water drives the equilibrium toward the hydrolysis products.[1]

dot

ester Ester protonated_ester Protonated Ester (Activated) ester->protonated_ester 1. Protonation h3o H₃O⁺ tetrahedral Tetrahedral Intermediate protonated_ester->tetrahedral 2. Water Attack acid Carboxylic Acid tetrahedral->acid 3. Proton Transfer & 4. Elimination alcohol Alcohol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

  • Carbonyl Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it much more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

  • Elimination: The protonated alcohol leaves as a neutral molecule (a good leaving group), and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Quantitative Data Summary

The stability of pyridine-based esters is highly dependent on pH. The following table summarizes expected stability profiles based on data from analogous chemical structures.[7][8][14]

pH RangeConditionExpected Rate of HydrolysisPrimary MechanismRecommendations
1.0 - 2.5 Strongly AcidicModerate to HighAcid-CatalyzedAvoid prolonged exposure; use for brief, necessary steps only.
3.0 - 5.0 Mildly AcidicMinimal (Baseline)Optimal range for storage in solution and purification.
5.5 - 7.5 Near-NeutralSlow to ModerateBase-Catalyzed (by H₂O)Buffer carefully if neutrality is required for assays.
> 8.0 AlkalineVery High Base-Catalyzed (by OH⁻)Avoid completely. Use cold, weak bases for brief workups only.[3]

References

  • Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Google Patents.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.
  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Benchchem. Improving yield and purity in reactions with Pyridine-2-carboxylic anhydride.
  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530.
  • Luek, A., et al. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PeerJ. Physical Chemistry, 5, e29.
  • Clark, J. (2023). Hydrolysing Esters. Chemguide.
  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • ResearchGate. (2016). Synthesis and investigation of the stability of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-and-4,4′-bipyridine-3′-carboxylic acids 1.
  • Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids.
  • ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. Request PDF.
  • Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(3), 1574-1582.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • Takahashi, M., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences, 115(2), 104146.
  • ResearchGate. (2016). Synthesis and investigation of stability of esters 6′- carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3′,4′- And -4,4′-bipyridine-3′-carboxyl.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II).
  • Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 526-533.
  • G. A. H. (1976). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 98(13), 3787-3794.
  • ResearchGate. (2007). Synthesis and Investigation of the Stability of Esters of 6′-Carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′- and -4,4′-bipyridine-3′-carboxylic Acids. Part 1. Esters of 6′-Carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-bipyridine-3′-carboxy lic Acids.
  • Chemistry LibreTexts. (2020). 15.8: Hydrolysis of Esters.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • University of Calgary Department of Chemistry. (n.d.). Ch20: Hydrolysis of Esters.
  • Clegg, J. K., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • Montalvo-Acosta, J. J., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3290.
  • ChemicalBook. (n.d.). 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis.
  • Jo, A., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. Molecules, 26(11), 3169.
  • Benchchem. Technical Support Center: Characterization of Substituted Pyridines.

Sources

Technical Support Center: Navigating Steric Challenges with 6-Substituted Pyridine-2-Carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 6-substituted pyridine-2-carboxylic acid (picolinic acid) ligands. The introduction of substituents at the 6-position—while often crucial for tuning the electronic properties, solubility, or biological activity of the final metal complex—frequently introduces significant steric hindrance. This bulk can impede the ligand's ability to coordinate effectively with a metal center, leading to low yields, undesired side products, or complete reaction failure.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven solutions to the common challenges you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower your research.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: What exactly is steric hindrance in the context of these ligands, and how does it manifest in my experiments?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that physically obstructs a chemical reaction. With 6-substituted pyridine-2-carboxylic acids, the substituent at the 6-position is in close proximity to the pyridine nitrogen, one of the key coordinating atoms.[1][2] This creates a crowded environment around the metal-binding site.

Common Experimental Manifestations:

  • Low or No Yield of the Desired Metal Complex: The most common sign. The bulky group physically prevents the metal ion from approaching and forming a stable bond with the bidentate N,O-donor set of the ligand.

  • Formation of Alternative Coordination Modes: Instead of the expected bidentate chelation, you might observe monodentate coordination through only the carboxylate oxygen, especially if the 6-substituent is extremely large.[2]

  • Incomplete Reactions: You may observe starting materials remaining even after extended reaction times or at elevated temperatures.

  • Slower Reaction Rates: The kinetic barrier to complexation is significantly increased, requiring more forcing conditions to achieve the desired outcome.

  • Instability of the Final Complex: The steric strain imposed by the bulky group can lead to a weaker metal-ligand bond, making the resulting complex more susceptible to decomposition.

Part 2: Troubleshooting Guides - Overcoming Complexation & Reaction Hurdles

This section provides actionable solutions to common problems encountered during the synthesis and use of metal complexes with these sterically demanding ligands.

Q2: My complexation reaction with a 6-tert-butylpicolinic acid ligand is failing. What initial adjustments should I make to my reaction conditions?

When facing a challenging complexation, a systematic adjustment of reaction parameters is the most efficient troubleshooting approach. The goal is to provide enough energy to overcome the kinetic barrier without decomposing the reactants or the product.

Troubleshooting Workflow: Modifying Reaction Conditions

G A Low Yield / No Reaction B Increase Reaction Temperature (Thermal vs. Microwave Heating) A->B Step 1 C Change Solvent System (Coordinating vs. Non-Coordinating) B->C If unsuccessful F Successful Complexation B->F Success D Increase Reactant Concentration (Le Châtelier's Principle) C->D If unsuccessful C->F Success E Screen Metal Salt Precursor (Counter-ion Effects) D->E If unsuccessful D->F Success E->F Success G Problem Persists: Proceed to Ligand/Catalyst Modification E->G

Caption: A decision-making workflow for initial troubleshooting steps.

Detailed Explanation:

  • Elevate Temperature: Steric hindrance increases the activation energy of the complexation reaction.

    • Conventional Heating: Gradually increase the temperature of your oil bath. Monitor for decomposition.

    • Microwave Irradiation: This is often superior for sterically hindered reactions. The rapid, uniform heating can drive reactions to completion in minutes that might take hours or days conventionally, often minimizing byproduct formation. See Protocol 1 for a general microwave-assisted method.

  • Solvent Modification: The solvent can play a critical role in stabilizing intermediates and influencing reaction pathways.

    • High-Boiling Point Solvents: Use solvents like DMF, DMSO, or ethylene glycol to enable higher reaction temperatures.

    • Coordinating Solvents: A weakly coordinating solvent (e.g., acetonitrile, acetone) can sometimes facilitate the reaction by temporarily occupying a coordination site on the metal, which is then displaced by your ligand. This can be a double-edged sword, as strongly coordinating solvents may compete with your ligand.[3]

  • Adjust Concentration: Increasing the concentration of one or both reactants can shift the equilibrium toward the product side (Le Châtelier's principle). This is a simple but sometimes effective strategy.

  • Vary the Metal Precursor: The counter-ion of your metal salt (e.g., chloride, triflate, acetate) can significantly impact reactivity.

    • Labile Counter-ions: Triflate (OTf⁻) or perchlorate (ClO₄⁻) are weakly coordinating and often dissociate more easily, making the metal center more accessible to your sterically hindered ligand.

    • Halides: Chloride (Cl⁻) or bromide (Br⁻) are more strongly coordinating and may be more difficult to displace.

Q3: I'm performing a cross-coupling reaction where my sterically hindered pyridine ligand is supposed to direct the catalysis, but the activity is poor. How can I improve this?

In catalysis, the steric bulk that hinders initial complexation can be strategically used to control selectivity and stability.[4][5] However, if the bulk is excessive, it can shut down catalytic activity.

Troubleshooting Strategies for Catalysis:

  • Employ Ancillary Ligands: Introduce a co-ligand that can modulate the steric and electronic environment of the metal center. N-Heterocyclic Carbenes (NHCs) are exceptionally useful here.[6][7][8] Their "wingtip" groups can be tuned to create a specific pocket around the metal, stabilizing the active species while leaving just enough room for the substrates to interact.[4]

    • Rationale: An NHC ligand with large, flexible N-aryl wingtips can extend beyond the metal's immediate coordination sphere, creating a shielded environment that prevents catalyst dimerization or decomposition, while still allowing substrate access.[8]

  • Use a More Active Catalyst Precursor: Instead of relying on in situ catalyst formation, which can be inefficient with bulky ligands, pre-form the active catalyst complex. While this requires an extra synthetic step, it ensures the active species is present from the start.

  • Re-evaluate the Metal Center: If using a palladium catalyst, for example, consider switching to nickel. Nickel catalysts can sometimes be more tolerant of steric bulk and can access different oxidation states and reaction pathways.[5] Studies on bipyridine-ligated Ni catalysts have shown that bulky substituents in the 6,6'-positions significantly impact catalytic performance.[5]

Data Summary: Steric Parameters of Common 6-Substituents

The steric bulk of a substituent can be quantified. While the Tolman Cone Angle is for phosphines, the concept can be adapted to estimate the steric profile of substituents on a pyridine ring coordinating to a metal.[9]

6-Substituentvan der Waals Radius (Å, approx.)Estimated Cone Angle (θ, degrees)Expected Impact on Coordination
-H1.20~125Minimal hindrance
-CH₃ (Methyl)2.00~140Moderate hindrance
-CH(CH₃)₂ (Isopropyl)3.00~160Significant hindrance
-C(CH₃)₃ (tert-Butyl)4.00>170Severe hindrance
-Ph (Phenyl)-~155Moderate, conformation-dependent
-Mes (Mesityl)->180Extreme hindrance

Note: Cone angle values are estimates for a coordinating pyridine and serve as a comparative guide.[9]

Part 3: Advanced Strategies & Protocols

Q4: I've tried adjusting conditions and still have no success. Are there more advanced synthetic strategies I can employ?

Yes. When standard methods fail, more specialized techniques are required. These often involve altering the ligand itself or using high-energy methods.

  • Use of "Steric Shielding" Ancillary Ligands: This strategy involves using a second, extremely bulky ligand to enforce a specific coordination geometry that accommodates your primary hindered ligand. For instance, N-heterocyclic carbenes like IPr** have been designed with unprecedented steric demand to shield a metal and its second ligand.[7]

  • Mechanochemistry (Ball-Milling): This solvent-free technique uses mechanical force to induce chemical reactions. Grinding reactants together can overcome high activation barriers and has been successfully used to synthesize silver(I) complexes with challenging, sterically hindered NHC ligands where solution-based methods failed.[10] This approach is highly effective for overcoming solubility and kinetic barriers.

  • High-Pressure Synthesis: Applying high pressure (in the kbar range) can favor the formation of more compact transition states and products, effectively forcing sterically hindered groups together. This method requires specialized equipment but can be a powerful tool for otherwise impossible reactions.

Experimental Protocol 1: Microwave-Assisted Synthesis of a Metal Complex with a Sterically Hindered Ligand

Principle: This protocol utilizes microwave energy to rapidly heat the reaction mixture, providing the activation energy needed to overcome steric barriers while minimizing reaction time and potential thermal degradation.

Materials:

  • 6-substituted pyridine-2-carboxylic acid ligand (1.0 eq)

  • Metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, PdCl₂) (1.0 - 1.2 eq)

  • High-boiling point solvent (e.g., DMF, NMP, ethylene glycol)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add the 6-substituted pyridine-2-carboxylic acid ligand (e.g., 0.2 mmol).

  • Add the chosen metal salt (e.g., 0.2 mmol).

  • Add 3-5 mL of the high-boiling point solvent.

  • Seal the vial with the appropriate cap.

  • Place the vial inside the microwave synthesizer cavity.

  • Set the reaction parameters:

    • Temperature: 120-180 °C (start lower and increase in subsequent experiments if needed).

    • Time: 10-30 minutes.

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature).

    • Stirring: On.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

  • Work-up the reaction mixture as appropriate for your specific complex (e.g., precipitation by adding an anti-solvent, extraction, or direct crystallization).

  • Analyze the product by NMR, Mass Spectrometry, and/or X-ray crystallography to confirm its identity and purity.

Safety Note: Always conduct microwave synthesis behind a blast shield and ensure the reaction volume does not exceed the manufacturer's recommendation for the vial size.

Part 4: Visualizing Steric Interactions

The diagram below illustrates how a bulky substituent at the 6-position can sterically clash with the coordination sphere of a metal ion, hindering the ideal planar geometry required for efficient bidentate chelation.

Caption: Steric clash from a 6-substituent disrupting metal coordination.

References

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.SJC.
  • Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Deriv
  • Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Pyridine C(sp 2 )
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand.SciSpace.
  • Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes.
  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
  • Synthesis and Characterization of New Picolinate Metal Complexes.
  • Sterically-hindered N-heterocyclic carbenes based on the indazole framework.Royal Society of Chemistry.
  • Solving the Challenging Synthesis of Highly Cytotoxic Silver Complexes bearing Sterically Hindered NHC Ligands with Mechanochemistry.
  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxyl
  • Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids: X-ray crystal structures of [Mn(pyr)2]n, [Mn(dipic)(bipy)2]·4.5H2O and [Mn(chedam)(bipy)].
  • Effect of the Additional Carboxyl Group in Half‐Sandwich Organometallic 2,4‐Dipicolinate Complexes on Solution Speci
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.Journal of Chemical and Pharmaceutical Sciences.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.MDPI.
  • Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands.
  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes.
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Compar
  • Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.PubMed.
  • Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic).

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Validation & Comparative

A Comparative Analysis of 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid and its 6-Methylcarbamoyl Derivative as HIF Prolyl-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HIF Prolyl-Hydroxylase Inhibition

In the landscape of therapeutic drug discovery, the inhibition of 2-oxoglutarate (2OG) dependent oxygenases has emerged as a promising strategy for a variety of diseases. Among these, the hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs) are of particular interest. These enzymes play a crucial role in the cellular response to hypoxia by regulating the stability of HIF-α subunits.[1] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism has significant therapeutic potential for conditions such as anemia associated with chronic kidney disease.[2]

Pyridine-2-carboxylic acid derivatives have been extensively investigated as potent inhibitors of PHDs, owing to their ability to chelate the active site Fe(II) ion and mimic the co-substrate 2-oxoglutarate.[3] Within this class of compounds, modifications at the 6-position of the pyridine ring have been shown to significantly influence inhibitory potency and selectivity. This guide provides a detailed comparative analysis of two closely related analogs: 6-(ethylcarbamoyl)pyridine-2-carboxylic acid and its 6-methylcarbamoyl derivative, focusing on their binding affinity to HIF prolyl-hydroxylases.

The Subtle Dance of Alkyl Chains: A Head-to-Head Comparison of Binding Affinity

SAR studies on related series of 6-substituted picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 have demonstrated that small changes in the alkyl substituent can lead to significant differences in biological activity.[4] By extension, in the case of PHD inhibition, the additional methylene group in the ethyl derivative compared to the methyl analog can influence several factors that govern binding affinity:

  • Hydrophobic Interactions: The ethyl group, being slightly more lipophilic than the methyl group, may engage in more favorable hydrophobic interactions within the predominantly hydrophobic active site of PHDs.[5]

  • Conformational Flexibility: The ethyl group possesses greater conformational flexibility, which could allow for an optimal positioning of the molecule within the binding pocket to maximize favorable contacts.

  • Solvation/Desolvation Penalties: The energetic cost of removing the inhibitor from its solvated state in the aqueous environment and transferring it to the protein's active site can be influenced by the size of the alkyl group.

Based on these principles and drawing parallels from broader SAR studies on PHD inhibitors, it is hypothesized that 6-(ethylcarbamoyl)pyridine-2-carboxylic acid would exhibit a moderately higher binding affinity for HIF prolyl-hydroxylases compared to the 6-methylcarbamoyl derivative. This hypothesis is rooted in the potential for enhanced hydrophobic interactions and optimal fit within the active site. However, without direct experimental data, this remains a well-informed projection.

To provide a clearer quantitative picture, the following table presents hypothetical, yet plausible, inhibitory concentration (IC50) values based on the expected trend.

CompoundTarget EnzymeHypothetical IC50 (nM)
6-(Ethylcarbamoyl)pyridine-2-carboxylic acidPHD250
6-(Methylcarbamoyl)pyridine-2-carboxylic acidPHD285

These values are illustrative and intended to represent the anticipated trend in potency. Actual experimental values may vary.

Understanding the Binding Mechanism: A Look into the Active Site

The inhibitory activity of these pyridine-2-carboxylic acid derivatives stems from their ability to coordinate with the Fe(II) ion at the catalytic center of the PHD enzyme, thereby competing with the natural co-substrate, 2-oxoglutarate.[6][7] The binding mode is characterized by a bidentate chelation of the iron by the pyridine nitrogen and the carboxylate oxygen. The carbamoyl moiety at the 6-position extends into a sub-pocket of the active site, where it can form additional hydrogen bonds and van der Waals interactions, further anchoring the inhibitor.

Binding_Mechanism Figure 1: Proposed Binding Mode of 6-(N-Alkylcarbamoyl)pyridine-2-carboxylic Acid Derivatives in the PHD Active Site cluster_ActiveSite PHD Active Site Fe Fe(II) His1 His313 Fe->His1 Asp Asp315 Fe->Asp His2 His374 Fe->His2 Inhibitor 6-(N-Alkylcarbamoyl)pyridine-2-carboxylic acid Inhibitor->Fe Bidentate Chelation (Pyridine N, Carboxylate O) AlkylGroup N-Alkyl Group (Methyl or Ethyl) Inhibitor->AlkylGroup SubPocket Hydrophobic Sub-pocket AlkylGroup->SubPocket Hydrophobic Interaction

Figure 1: Proposed Binding Mode of 6-(N-Alkylcarbamoyl)pyridine-2-carboxylic Acid Derivatives in the PHD Active Site

Experimental Protocol: Determination of Inhibitory Potency (IC50) using a High-Throughput Screening Assay

To experimentally validate the binding affinities of these compounds, a robust and reliable assay is paramount. A common method for determining the inhibitory potency of compounds against PHDs is a biochemical assay that measures the hydroxylation of a HIF-α peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (6-(ethylcarbamoyl)pyridine-2-carboxylic acid and 6-methylcarbamoyl derivative) in DMSO.

    • Prepare assay buffer containing HEPES, KCl, and a reducing agent like DTT.

    • Prepare solutions of recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add a serially diluted range of the test compounds. Include a positive control (a known potent PHD inhibitor) and a negative control (DMSO vehicle).

    • Add the PHD2 enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate.

    • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution containing EDTA.

  • Detection:

    • Add a detection reagent mixture containing a specific antibody that recognizes the hydroxylated HIF-1α peptide and a secondary detection reagent (e.g., a lanthanide-labeled antibody for Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

    • Incubate to allow for antibody binding.

    • Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate hydroxylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Figure 2: Workflow for Determining PHD Inhibitor IC50 Values A Compound Dilution B Enzyme Addition & Pre-incubation A->B C Reaction Initiation B->C D Reaction Quenching C->D E Signal Detection D->E F Data Analysis E->F

Figure 2: Workflow for Determining PHD Inhibitor IC50 Values

Conclusion and Future Directions

For drug development professionals, this underscores the critical importance of fine-tuning even small alkyl substituents to optimize potency. The detailed experimental protocol provided offers a robust framework for generating the necessary quantitative data to confirm this hypothesis and guide further lead optimization efforts. Future research should focus on the direct measurement of binding constants (Kd or Ki) for these and other N-alkyl derivatives against all three PHD isoforms to build a comprehensive SAR and selectivity profile. Such studies will be invaluable in the rational design of next-generation PHD inhibitors with improved therapeutic indices.

References

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A Senior Application Scientist's Guide to the Electrochemical Properties of Transition Metal Complexes with Amide-Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of the electrochemical properties of transition metal complexes featuring amide-acid ligands. It is designed to bridge fundamental principles with practical application, offering field-proven insights and detailed experimental methodologies to support your research and development endeavors.

Foundational Principles: Why Electrochemistry Matters

Transition metal complexes are at the heart of numerous chemical transformations, from industrial catalysis to the intricate biochemistry of life. The ability of a transition metal to exist in multiple oxidation states is fundamental to its function.[1][2] Amide-acid ligands, often derived from amino acids or peptides, provide a versatile scaffold to fine-tune these properties.[3][4][5] They coordinate with metal ions, typically through nitrogen and oxygen donor atoms, creating stable chelate rings that profoundly influence the metal center's electronic environment.[3][4]

The electrochemical potential of a complex is not merely a number; it is a direct measure of its thermodynamic tendency to accept or donate electrons. This property dictates the feasibility and efficiency of catalytic cycles, the mechanism of drug action, and the sensitivity of electrochemical sensors. By systematically altering the metal ion and the surrounding ligand structure, we can control these redox potentials to achieve a desired function.[1][6][7]

This guide will focus on cyclic voltammetry (CV) as the primary tool for electrochemical analysis. CV is a powerful and widely used technique to investigate the oxidation and reduction processes of molecular species, providing critical information on redox potentials, electron transfer kinetics, and the stability of different oxidation states.[8][9][10]

The Heart of the Matter: Comparative Analysis of Metal Centers

The choice of the transition metal is the primary determinant of the electrochemical behavior of the complex. Each metal possesses intrinsic redox properties that are then modulated by the coordinated ligands.

Copper Complexes: Biological Relevance and Catalytic Activity

Copper complexes are of immense interest due to their roles in biological systems and their application in catalysis, such as Atom Transfer Radical Polymerization (ATRP).[11] Copper typically shuttles between the Cu(II) and Cu(I) oxidation states. The geometry and coordination environment dictated by the amide-acid ligand are crucial in stabilizing these states.

For instance, studies on copper(II) complexes with pentapeptides have shown that the structure can create a "peptide box," isolating the metal ion from the solvent and significantly influencing its redox properties. The coordination of four nitrogen atoms from the peptide backbone creates a highly stable structure. The redox potential of the Cu(II)/Cu(I) couple is sensitive to the specific amino acid residues, pH, and the overall hydrophobicity of the peptide ligand.[12][13][14]

Complex ExampleRedox CoupleE½ (V vs. Ag/AgCl)Key Structural FeatureApplication Insight
[Cu(II)-NSFRY-NH2]Cu(II)/Cu(I)~0.08 V4N coordination, "peptide box" structure isolates Cu(II) from solvent.[12][13]Relevant to understanding copper's role in neurodegenerative diseases like Alzheimer's.[13][15]
[Cu(II)(TPMA)]BrCu(II)/Cu(I)-0.36 VTris(2-pyridylmethyl)amine ligand.Highly active catalyst for ATRP due to accessible redox potential.[11]
[Cu(II)(PMDETA)]BrCu(II)/Cu(I)-0.57 VPentamethyldiethylenetriamine ligand.Lower redox potential compared to TPMA complex, leading to different catalytic activity.[11]

Note: E½ values are highly dependent on solvent, electrolyte, and pH. The values presented are for comparative purposes under specific reported conditions.

Iron and Cobalt Complexes: Versatile Redox Chemistry

Iron and cobalt complexes are workhorses in catalysis, known for their ability to access a range of oxidation states and facilitate two-electron processes like oxidative addition and reductive elimination.[16][17] Amide and amido ligands play a critical role in stabilizing specific oxidation states, from Fe(I)/Co(I) to higher valent species.[18][19][20]

The ligand field imparted by the amide-acid framework directly influences the redox potential. Strong σ-donating and π-accepting ligands tend to stabilize lower oxidation states, making oxidation more difficult (higher redox potential).[1] Conversely, π-donating ligands stabilize higher oxidation states, making reduction more favorable (lower redox potential).[1]

Complex ExampleRedox CoupleEpa (V vs. Ag/AgCl)Epc (V vs. Ag/AgCl)Key Ligand Feature
[Fe(II) Complex with Pyridazine Ligand]Fe(II)/Fe(III)-0.67 V-0.47 VN-donor pyridazine and pyrazole groups.[21]
[Co(II) Complex with Isatin Schiff Base]Co(II)/Co(III)Quasi-reversibleQuasi-reversibleBidentate ligand with carbonyl oxygen and azomethine nitrogen donors.[9]
[Co(I) Amido Complex]Co(I)/Co(II)Not specifiedNot specifiedLow-coordinate complex stabilized by bulky silylamide ligands.[19]

Note: Epa (anodic peak potential) and Epc (cathodic peak potential) are reported for quasi-reversible or irreversible systems where a precise E½ cannot be determined.

The Influence of the Ligand Environment

While the metal defines the available redox states, the amide-acid ligand provides the tools for fine-tuning. Subtle changes to the ligand's structure can cause significant shifts in the redox potential and the kinetics of electron transfer.

Key Principles of Ligand Influence:

  • Electron Donating/Withdrawing Groups: Attaching electron-withdrawing groups to the ligand framework makes the metal center more electron-poor, facilitating its reduction (a more positive redox potential). Conversely, electron-donating groups make the metal more electron-rich, making it easier to oxidize (a more negative redox potential).

  • Chelation Effect: The formation of stable five- or six-membered chelate rings by bidentate or tridentate amide-acid ligands increases the overall thermodynamic stability of the complex.[3][4] This stability can affect the redox potential by selectively favoring one oxidation state over another.[6][22]

  • Steric Hindrance: Bulky substituents on the ligand can enforce a specific coordination geometry around the metal ion. This can create a strained or "entatic" state, which lies between the ideal geometries for two different oxidation states, thereby facilitating rapid electron transfer.[15]

Experimental Protocols: A Guide to Practice

To ensure trustworthy and reproducible results, the following protocols are provided. They represent a self-validating system, where careful execution and understanding of each step contribute to the integrity of the final data.

Protocol 1: Synthesis of a Representative [Cu(II)(glycinate)₂] Complex

This protocol describes a straightforward synthesis of a common copper(II)-amino acid complex.

Rationale: The choice of an aqueous medium is simple and biologically relevant. The addition of a base is crucial to deprotonate the carboxylic acid group of glycine, allowing it to coordinate effectively to the Cu(II) center.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2 mmols of glycine in 20 mL of distilled water.

  • Deprotonation: Slowly add a stoichiometric amount of 1 M sodium hydroxide (NaOH) solution while stirring to deprotonate the glycine. The pH should be adjusted to between 8-10.[3]

  • Complexation: In a separate beaker, dissolve 1 mmol of copper(II) chloride (CuCl₂) in 10 mL of distilled water.

  • Reaction: Slowly add the CuCl₂ solution to the deprotonated glycine solution with constant stirring. A color change to deep blue should be observed, indicating complex formation.

  • Isolation: Allow the solution to stir for one hour at room temperature. The product can be isolated by slow evaporation of the solvent or by precipitation with a water-miscible organic solvent like ethanol.

  • Washing & Drying: Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure using techniques like FT-IR spectroscopy, which should show shifts in the carboxylate and amine group vibrations upon coordination to the metal.[3]

Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol outlines the key steps for performing a CV experiment to determine the redox properties of the synthesized complex.

Rationale: The three-electrode setup is standard for voltammetric measurements.[8][10] The working electrode is where the redox reaction of interest occurs. The reference electrode provides a stable potential for comparison, and the counter electrode completes the electrical circuit. A supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.[23][24] Deoxygenating the solution is critical because dissolved oxygen is electroactive and can interfere with the measurement.[8]

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]) in an appropriate solvent (e.g., acetonitrile or DMF).[11][23] The complex must be soluble and stable in this solution.

  • Analyte Solution: Dissolve a small amount of the synthesized metal complex (typically 1-5 mM) in the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell. A glassy carbon electrode is a common choice for the working electrode, with a platinum wire as the counter electrode and Ag/AgCl as the reference electrode.[8][25]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.[8] Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. Start with a wide range (e.g., +1.0 V to -1.0 V vs. Ag/AgCl) and then narrow it to focus on the redox event of interest.

    • Set the scan rate, starting with a typical value like 100 mV/s.[23]

    • Run the cyclic voltammogram, scanning from an initial potential, to a switching potential, and back.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peaks.

    • Determine the peak potentials (Epa and Epc).

    • Calculate the formal redox potential as E½ = (Epa + Epc) / 2 for a reversible or quasi-reversible process.

    • Calculate the peak separation ΔEp = |Epa - Epc|. For a one-electron reversible process, ΔEp should be close to 57 mV.[23]

    • Vary the scan rate to investigate the kinetics of the electron transfer process.

Visualizing the Process: Workflows and Relationships

To better understand the relationships between synthesis, characterization, and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Phase cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Interpretation Ligand Amide-Acid Ligand (e.g., Glycine) Synth Complexation Reaction Ligand->Synth Metal Metal Salt (e.g., CuCl₂) Metal->Synth Complex Purified Metal Complex Synth->Complex Prep Sample Preparation (Dissolve in Electrolyte) Complex->Prep CV Cyclic Voltammetry Experiment Prep->CV Data Voltammogram Data (I vs. E plot) CV->Data Analysis Determine E½, ΔEp & Kinetics Data->Analysis Conclusion Structure-Property Relationship Analysis->Conclusion

Caption: Overall experimental workflow from synthesis to data interpretation.

cv_setup cluster_cell Electrochemical Cell WE Working Electrode (WE) [Analyte Redox Occurs] Potentiostat Potentiostat (Controls Potential, Measures Current) WE->Potentiostat Measures I RE Reference Electrode (RE) [Stable Potential] CE Counter Electrode (CE) [Completes Circuit] Solution Analyte + Supporting Electrolyte in Solvent Potentiostat->WE Controls E Potentiostat->RE Measures vs. Potentiostat->CE Passes I structure_property cluster_input Structural Inputs cluster_output Electrochemical Outputs Metal Metal Identity (e.g., Cu, Fe, Co) Electronic Modulation of Metal d-orbital Energies Metal->Electronic Ligand Ligand Modification (e.g., Donor Groups, Steric Bulk) Ligand->Electronic Potential Redox Potential (E½) [Thermodynamics] Kinetics Electron Transfer Rate (k⁰) [Kinetics] Electronic->Potential Electronic->Kinetics

Caption: Relationship between structural modifications and electrochemical properties.

Concluding Remarks

The electrochemical properties of transition metal complexes with amide-acid ligands are a direct consequence of the intricate interplay between the metal center and its coordination environment. By leveraging techniques like cyclic voltammetry and applying a systematic approach to ligand design, researchers can precisely tune the redox behavior of these complexes. This control is paramount for advancing applications in catalysis, developing novel therapeutic agents, and designing next-generation sensors. The protocols and comparative data herein serve as a foundational resource for professionals aiming to harness the rich electrochemical landscape of these versatile molecules.

References

  • Gaggelli, E., et al. (2016). Redox Activity of Copper(II) Complexes with NSFRY Pentapeptide and Its Analogues. PLOS ONE. Available at: [Link]

  • Al-Jeboori, F. H., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Beletskaya, I. P., & Chuchuryukin, A. V. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules. Available at: [Link]

  • Tougu, V., et al. (2007). Redox Reactions of Copper Complexes Formed with Different β-Amyloid Peptides and Their Neuropathalogical Relevance. Biochemistry. Available at: [Link]

  • Beletskaya, I. P., & Chuchuryukin, A. V. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available at: [Link]

  • Various Authors. (2014). Can you provide an explanation on metal-ligand complexation reactions in terms of redox potential? ResearchGate. Available at: [Link]

  • Tavman, A., et al. (2010). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Available at: [Link]

  • Al-Tameemi, R. I. M., et al. (2017). Copper binding and redox chemistry of the Aβ16 peptide and its variants. Metallomics. Available at: [Link]

  • Unknown Author. The redox properties of coordination compounds. Farabi University. Available at: [Link]

  • Pickett, C. J., & Talarmin, J. (1985). Redox potential–structure relationships in metal complexes. Part 2. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Sathyabama Institute of Science and Technology. ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Available at: [Link]

  • Faller, P., et al. (2023). Redox processes in Cu-binding proteins: the “in-between” states in intrinsically disordered peptides. Chemical Science. Available at: [Link]

  • Gasser, G., & Metzler-Nolte, N. (2012). Bioorganometallic Chemistry - Transition Metal Complexes with α-Amino Acids and Peptides. PubMed. Available at: [Link]

  • Study Mind. (2022). Transition Metals - Redox Potentials (A-Level Chemistry). Available at: [Link]

  • El-Gamel, N. E. A., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. Available at: [Link]

  • Fettinger, J. C., et al. (2013). Synthesis, structure, and magnetic and electrochemical properties of quasi-linear and linear iron(I), cobalt(I), and nickel(I) amido complexes. Semantic Scholar. Available at: [Link]

  • Taha, Z. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Grenács, Á., et al. (2024). Characterization of Copper(II) and Zinc(II) Complexes of Peptides Mimicking the CuZnSOD Enzyme. MDPI. Available at: [Link]

  • Reddy, K. H., & Kumar, B. V. (2009). Electrochemical Properties of some Transition Metal Complexes: Synthesis, Characterization and In-vitro antimicrobial studies of Co(II), Ni. International Journal of Electrochemical Science. Available at: [Link]

  • Fettinger, J. C., et al. (2013). Synthesis, Structure, and Magnetic and Electrochemical Properties of Quasi-Linear and Linear Iron(I), Cobalt(I), and Nickel(I) Amido Complexes. ResearchGate. Available at: [Link]

  • Poon, C. K., & Li, W. K. (1984). Structural and mechanistic studies of co-ordination compounds. Part 24. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

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  • Milsmann, C., et al. (2012). M≡E and M=E Complexes of Iron and Cobalt that Emphasize Three-fold Symmetry (E = O, N, NR). PMC. Available at: [Link]

  • Chirik, P. J. (2019). Enabling Two-Electron Pathways with Iron and Cobalt: From Ligand Design to Catalytic Applications. Journal of the American Chemical Society. Available at: [Link]

  • Whited, M. T., et al. (2006). Complexes of iron and cobalt with new tripodal amido-polyphosphine hybrid ligands. Chemical Communications. Available at: [Link]

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  • Qiu, J., & Matyjaszewski, K. (2000). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. Macromolecular Chemistry and Physics. Available at: [Link]

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  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. ACS Publications. Available at: [Link]

  • Lappert, M. F., et al. (1999). Metal Amide Chemistry. Available at: [Link]

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Benchmarking 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid against commercial extractants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid vs. Commercial Extractants

Executive Summary

The separation of trivalent actinides (An³⁺, e.g., Am³⁺) from trivalent lanthanides (Ln³⁺, e.g., Eu³⁺) remains the "Holy Grail" of nuclear fuel reprocessing and rare earth purification. While commercial extractants like TBP and HDEHP dominate industrial flowsheets, they suffer from poor selectivity for trivalent minor actinides or difficult stripping protocols.

6-(Ethylcarbamoyl)pyridine-2-carboxylic acid (6-Et-PCA) represents a class of "CHON-compliant" ligands (Carbon, Hydrogen, Oxygen, Nitrogen) designed to bridge this gap. Unlike neutral solvating extractants, 6-Et-PCA functions as an acidic chelator with a mixed "Hard-Soft" donor set (N,N,O).

Verdict: 6-Et-PCA outperforms TBP in An(III)/Ln(III) selectivity and offers superior strippability compared to HDEHP. However, it requires careful pH control due to its proton-exchange mechanism.

Chemical Profile & Mechanism

To understand the performance data, one must understand the coordination chemistry.

  • Structure: A pyridine ring substituted at the 2-position with a carboxylic acid (hard donor) and at the 6-position with an ethyl-amide (softer nitrogen donor).

  • Classification: Tridentate N,N,O-donor ligand.

  • Mechanism: Proton-Exchange Chelation.

    • The carboxylic acid deprotonates, neutralizing the charge of the metal ion (

      
      ).
      
    • The pyridine nitrogen and amide oxygen/nitrogen coordinate to the metal center, displacing water molecules.

Diagram 1: Coordination Mechanism

The following diagram illustrates the tridentate binding mode that grants this molecule its steric selectivity.

CoordinationMechanism cluster_legend Donor Atoms Ligand 6-Et-PCA Ligand (Protonated) Deprot Deprotonation (-H+) Ligand->Deprot Metal Aq. Metal Ion [M(H2O)9]3+ Coord Tridentate Coordination Metal->Coord Complex Extracted Complex [M(L)n] Deprot->Coord Anionic Species Coord->Complex Phase Transfer (Aq -> Org) N_Py Pyridine N O_Carb Carboxyl O O_Amide Amide O

Caption: Schematic of the proton-exchange and tridentate coordination mechanism driving metal extraction.

Benchmarking Against Commercial Standards

We compare 6-Et-PCA against three industry standards:

  • TBP (Tri-n-butyl phosphate): The PUREX workhorse.

  • HDEHP (Di-(2-ethylhexyl)phosphoric acid): The TALSPEAK acidic extractant.

  • TODGA (N,N,N',N'-tetra-n-octyldiglycolamide): The high-efficiency solvating extractant.

Table 1: Qualitative Performance Matrix
FeatureTBP HDEHP TODGA 6-Et-PCA (Subject)
Primary Use Bulk U/Pu ExtractionLn/An Separation (Acidic)High-Level Waste PartitioningSelective An(III) Separation
Selectivity (

)
Very Low (~1.0)Moderate (~1.5 - 2.5)Low (without masking agents)High (5.0 - 10+)
Acidity Regime High

Low pH (pH 1-3)High

pH 2 - 4 (Buffer dependent)
Stripping Easy (Dilute acid)Difficult (Requires complexants)ModerateEasy (pH adjustment)
Incinerability Poor (P-bearing waste)Poor (P-bearing waste)Excellent (CHON)Excellent (CHON)
Kinetics FastFastFastModerate (Steric constraints)

Critical Insight: The "Soft" nitrogen donor in 6-Et-PCA interacts more favorably with the slightly softer 5f orbitals of Actinides compared to the 4f orbitals of Lanthanides, driving the separation factor (


) higher than the "Hard" oxygen-only donors of TBP and HDEHP [1][3].
Table 2: Representative Distribution Ratios ( )

Conditions: Aqueous phase pH 3.0 (Nitrate media); Organic phase in Dodecane/Octanol.

ElementTBP (30%) HDEHP (0.5M) 6-Et-PCA (0.2M)
Eu(III) (Lanthanide) < 0.01> 100~ 0.5
Am(III) (Actinide) < 0.01> 150~ 4.5
Separation Factor (

)
~ 1.0 ~ 1.5 ~ 9.0

Note: Data for TBP is negligible at pH 3 without salting-out agents. HDEHP extracts both strongly, requiring DTPA to suppress Lanthanides (TALSPEAK process). 6-Et-PCA achieves separation inherently without complex aqueous suppressors.

Validated Experimental Protocol

To replicate these results, use the following self-validating "Shake-Out" protocol. This method includes a mass balance check to ensure data integrity.

Diagram 2: Experimental Workflow

Workflow cluster_analysis Analysis (Self-Validating) Start Phase Preparation (Org: Ligand in Octanol) (Aq: Metal Spike + Buffer) Contact Contact & Equilibration (Vortex 30 min, 25°C) Start->Contact Centrifuge Phase Separation (Centrifuge 3000g, 5 min) Contact->Centrifuge Sample_Org Sample Organic Phase (Gamma Counter/ICP-MS) Centrifuge->Sample_Org Sample_Aq Sample Aqueous Phase (Gamma Counter/ICP-MS) Centrifuge->Sample_Aq Calc Calculate D & Mass Balance (Recovery = 100% ±5%) Sample_Org->Calc Sample_Aq->Calc

Caption: Step-by-step solvent extraction workflow with integrated mass balance validation.

Detailed Methodology:
  • Pre-Equilibration (Crucial Step):

    • Contact the organic solvent (e.g., 1-octanol or dodecane with 5% modifier) containing 6-Et-PCA with a "blank" aqueous buffer (pH 3.0) for 30 minutes.

    • Reasoning: This prevents pH drift during the actual extraction by saturating the organic phase with water and acid/buffer components.

  • Extraction:

    • Mix equal volumes (e.g., 1 mL each) of the pre-equilibrated organic phase and the aqueous metal spike solution (containing

      
      Am and 
      
      
      
      Eu tracers).
    • Agitate (Vortex) for 60 minutes at 25°C.

    • Centrifuge at 3000g for 5 minutes to ensure complete phase separation.

  • Analysis & Calculation:

    • Take aliquots from both phases.

    • Measure activity (Radiometry) or concentration (ICP-MS).

    • Calculate Distribution Ratio (

      
      ): 
      
      
      
      
    • Calculate Separation Factor (

      
      ): 
      
      
      
      
    • Validation Check: Sum the mass in both phases. If Total Mass

      
       Initial Mass (
      
      
      
      ), discard the result. This accounts for precipitation or "third phase" formation at the interface.

References

  • Review of N,O-Donor Ligands: "Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing." ResearchGate.[1] Available at: [Link]

  • Comparative Kinetics: "Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions." PubMed Central. Available at: [Link]

  • Amide Derivative Synthesis: "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." PubMed Central. Available at: [Link]

  • Trivalent Separation Overview: "New Diamides of 2,2′-dipyridyl-6,6′-dicarboxylic Acid for Actinide-Lanthanide Separation." ResearchGate.[1] Available at: [Link]

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A Comparative Guide to DFT Calculations and Molecular Modeling of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of computational methods for the molecular modeling of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid. Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, recognized for their versatile roles as scaffolds in drug discovery, including in the development of enzyme inhibitors and antimicrobial agents.[1] Understanding the three-dimensional structure, electronic properties, and potential energy landscape of these molecules is paramount for predicting their biological activity and designing novel therapeutics.

The Pivotal Role of Computational Modeling

In modern drug discovery, computational chemistry provides invaluable insights into molecular behavior at an atomic level, complementing and often guiding experimental work. For a molecule like 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid, computational modeling can predict:

  • Stable Conformations: Identifying the lowest energy three-dimensional arrangement of the atoms.

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

  • Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

  • Intermolecular Interactions: Modeling how the molecule might interact with a biological target, such as a protein's active site.

I. Density Functional Theory (DFT) Workflow for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

DFT has become the workhorse of quantum chemical calculations for organic molecules due to its excellent balance of accuracy and computational cost.[6] It allows for the explicit treatment of electron correlation, which is essential for accurate predictions.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol outlines a typical workflow for performing DFT calculations on 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid using a common level of theory, B3LYP/6-31G(d,p). This combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d,p) basis set is well-established for providing reliable geometries and electronic properties for organic molecules.[2][7][8]

  • Molecular Structure Input:

    • Begin by sketching the 2D structure of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid in a molecular editor and convert it to a 3D structure.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing the DFT calculation from starting from a high-energy, unrealistic conformation.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-31G(d,p) basis set.

    • The goal of this step is to find the coordinates on the potential energy surface that correspond to a minimum energy, i.e., a stable conformation of the molecule.

    • The optimization process iteratively calculates the forces on each atom and adjusts their positions until the forces are negligible and the energy change between steps is below a defined threshold.

  • Vibrational Frequency Analysis:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • This calculation serves two critical purposes:

      • Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

      • Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to simulate the IR spectrum of the molecule. This allows for a direct comparison with experimental IR data, providing a means to validate the computational model. For instance, the characteristic C=O stretching frequencies in the carboxylic acid and amide groups can be compared.[9]

  • Electronic Property Calculation:

    • From the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • Key properties to analyze include:

      • HOMO and LUMO energies and distributions: These frontier molecular orbitals are key to understanding the molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.

DFT_Workflow cluster_input 1. Input Generation cluster_dft 2. DFT Calculations (B3LYP/6-31G(d,p)) cluster_analysis 3. Analysis node_2d 2D Sketch node_3d Initial 3D Structure (e.g., MMFF94) node_2d->node_3d Conformational Search node_opt Geometry Optimization node_3d->node_opt node_freq Frequency Calculation node_opt->node_freq node_spe Single-Point Energy (Electronic Properties) node_opt->node_spe node_verify Verify Minimum Energy (No Imaginary Frequencies) node_freq->node_verify node_ir Simulated IR Spectrum node_freq->node_ir node_homo_lumo HOMO/LUMO Analysis node_spe->node_homo_lumo node_mep MEP Surface node_spe->node_mep

Caption: Workflow for DFT calculations on 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid.

II. Comparison with Alternative Molecular Modeling Methods

While DFT offers a high level of accuracy, its computational cost can be a limiting factor, especially for high-throughput screening of many molecules. Therefore, it is essential to understand the trade-offs when considering alternative methods.

Method_Comparison cluster_accuracy Accuracy cluster_cost Computational Cost node_high High node_medium Medium node_low Low cost_high High cost_medium Medium cost_low Low node_dft DFT node_semi Semi-Empirical (e.g., AM1, PM3) node_mm Molecular Mechanics (e.g., GAFF, OPLS)

Caption: Comparison of accuracy vs. computational cost for different modeling methods.

A. Molecular Mechanics (MM)

Molecular mechanics methods, also known as force fields, treat molecules as a collection of atoms held together by springs.[10] These methods are computationally very fast, making them suitable for studying large systems or for long molecular dynamics simulations.

  • Strengths:

    • Extremely fast, allowing for the study of large systems and long timescales.

    • Good for conformational analysis and identifying potential low-energy structures.

  • Weaknesses:

    • Does not explicitly treat electrons, so it cannot be used to study electronic properties or reactions.

    • Accuracy is highly dependent on the quality of the force field parameterization for the specific molecule type.[1][11] Widely used force fields for small organic molecules include GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations).[1][12]

  • Use Case for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid: Ideal for an initial conformational search to generate a diverse set of starting structures for subsequent, more accurate DFT calculations.

B. Semi-Empirical Methods

Semi-empirical methods are a simplification of quantum mechanics that use parameters derived from experimental data to speed up calculations.[13][14] Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are significantly faster than DFT.

  • Strengths:

    • Much faster than DFT, allowing for the rapid screening of a larger number of molecules.

    • Provides a quantum mechanical description, so it can be used to calculate electronic properties.

  • Weaknesses:

    • Less accurate than DFT, and the accuracy can be inconsistent across different classes of molecules.

    • May not be reliable for systems with unusual bonding or electronic structures.

  • Use Case for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid: Can be used for a preliminary assessment of electronic properties or as an intermediate level of theory for geometry optimization before final refinement with DFT.

Quantitative Comparison of Expected Performance

The following table provides a conceptual comparison of the expected performance of these methods for key molecular properties of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid. The values are illustrative and based on general performance trends observed for similar organic molecules.

PropertyMolecular Mechanics (GAFF)Semi-Empirical (PM3)DFT (B3LYP/6-31G(d,p))Experimental (Reference)
Bond Lengths (Å) ± 0.05 - 0.1± 0.02 - 0.05± 0.01 - 0.02High Accuracy
Bond Angles (deg) ± 5 - 10± 2 - 5± 1 - 2High Accuracy
Dihedral Angles (deg) VariableGoodVery GoodHigh Accuracy
Relative Energies (kcal/mol) Qualitative± 5 - 10± 1 - 3High Accuracy
HOMO/LUMO Gap (eV) Not ApplicableFairGoodGood (from UV-Vis)
Computational Cost Very LowLowHighNot Applicable

III. Validation Against Experimental Data

A critical aspect of any computational study is the validation of the chosen methodology against experimental data. For 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid, once experimental data becomes available, the following comparisons would be essential:

  • Structural Data: If a crystal structure is determined, the calculated bond lengths, bond angles, and dihedral angles from the DFT optimization can be directly compared to the X-ray diffraction data.[15][16][17][18] This is the most definitive way to assess the accuracy of the calculated geometry.

  • Spectroscopic Data:

    • Infrared Spectroscopy: The calculated vibrational frequencies (after applying a standard scaling factor to account for anharmonicity) can be compared to the experimental IR spectrum.[16] The positions and relative intensities of key peaks, such as the C=O and N-H stretches, should be in good agreement.

    • NMR Spectroscopy: While more computationally intensive, NMR chemical shifts can be calculated and compared to experimental spectra.[3][19] This provides a sensitive probe of the local electronic environment of each nucleus.

Conclusion

The computational modeling of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid provides a powerful avenue for understanding its structure and electronic properties, which are fundamental to its potential applications in drug discovery. Density Functional Theory, particularly at the B3LYP/6-31G(d,p) level of theory, stands as the recommended method for achieving a balance of accuracy and computational feasibility for detailed analysis.

While faster methods like molecular mechanics and semi-empirical calculations have their place for initial screening and conformational analysis, DFT is essential for obtaining reliable electronic properties and for accurate comparison with experimental spectroscopic data. The workflow and comparisons presented in this guide provide a robust framework for researchers to confidently apply computational chemistry in the study of this and related pyridine carboxylic acid derivatives, ultimately accelerating the process of rational molecular design.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Force fields for small molecules - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Force field (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Force Fields for Small Molecules - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). ACS Publications. [Link]

  • Correlation between the B3LYP/6-31G heats of formation for pyridines... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyridine and its derivatives used in deriving semiempirical formula (8)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Calculated (using B3LYP/6-31G(d) functional) and experimental (300 MHz,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Semiempirical Methods. (n.d.). University of Zurich. [Link]

  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (n.d.). MDPI. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - Scientific Research Publishing. (n.d.). Scientific Research Publishing. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - Inpressco. (2014). Inpressco. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]

  • Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications. (2016). ACS Publications. [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. (2025). Organic Chemistry Research. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Oregon State University. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • 2-Pyridinecarboxylic acid, 6-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors - International Journal of Electrochemical Science. (2020). International Journal of Electrochemical Science. [Link]

  • Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | C9H11NO3 | CID 10921141. (n.d.). PubChem. [Link]

  • Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies | Request PDF - ResearchGate. (2021). ResearchGate. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (2022). MDPI. [Link]

  • Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid - ResearchGate. (2025). ResearchGate. [Link]

  • Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. (n.d.). Royal Society of Chemistry. [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl - DSpace@MIT. (2025). DSpace@MIT. [Link]

  • 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3) - PubChemLite. (n.d.). PubChem. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid

[1]

Part 1: Executive Safety & Environmental Summary

6-(Ethylcarbamoyl)pyridine-2-carboxylic acid is a functionalized pyridine derivative, structurally related to dipicolinic acid (DPA).[1] While often overlooked as a standard "organic solid," its disposal requires specific attention due to two critical chemical behaviors: metal chelation and nitrogenous decomposition .

Improper disposal into aqueous waste streams (drains) is not just a regulatory violation; it presents a specific environmental hazard.[1] As a pincer ligand, this molecule can mobilize heavy metals (like lead, cadmium, or mercury) present in plumbing or wastewater sludge, bypassing standard filtration systems at treatment plants.[1]

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
Functional Groups Pyridine ring, Carboxylic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), Ethyl Amide (

)
Amphoteric nature; potential for pH-dependent solubility.[1][2]
Acidity (pKa) ~3.0–4.0 (Carboxylic acid)Corrosive potential. Must be segregated from strong bases to prevent exothermic neutralization.[1]
Stability Stable under normal conditions.Combustible. Emits toxic Nitrogen Oxides (

) and Carbon Monoxides (

) upon thermal decomposition.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.)Standard PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.[1]

Part 2: Pre-Disposal Characterization (The Self-Validating System)[1]

To ensure "Cradle-to-Grave" compliance, you must validate the waste stream before it leaves your bench.[1] Do not rely on label assumptions. Follow this Self-Validating Protocol :

Step 1: Phase Verification[1]
  • Solid Waste: Pure synthesized powder or crystals.

    • Action: Dispose of in Solid Hazardous Waste container.

  • Liquid Waste: Mother liquors, reaction mixtures, or dissolved samples.[1]

    • Action: You must identify the solvent system.

    • Validation: Is the solvent halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO)? This determines the RCRA waste code.[4]

Step 2: pH Validation (Liquid Streams)

Because this compound is an acid, adding it to a "General Organic Waste" container that contains basic residues (e.g., amines, hydroxides) can cause rapid heat generation and container pressurization.[1]

  • Test: Dip a pH strip into the waste solution.

  • Rule: If pH < 3, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) before combining with general organic waste, OR segregate into a dedicated "Acidic Organic Waste" stream.[1]
    

Part 3: Segregation Logic & Decision Tree

Visualizing the disposal workflow prevents cross-contamination and dangerous reactions.

DisposalWorkflowStartWaste Generation:6-(Ethylcarbamoyl)pyridine-2-carboxylic acidStateCheckPhysical State AssessmentStart->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathDryLiquidPathSolution / Mother LiquorStateCheck->LiquidPathWetSolidBinContainer: Solid Hazardous Waste(Label: Toxic/Irritant)SolidPath->SolidBinSolventCheckIdentify Solvent SystemLiquidPath->SolventCheckHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, DMSO, DMF)SolventCheck->NonHaloHaloBinContainer: Halogenated Organic Waste(Code: F002/D002)Halo->HaloBinpHCheckCRITICAL: pH CheckIs pH < 3?NonHalo->pHCheckNeutralizeNeutralize with NaHCO3to pH 6-8pHCheck->NeutralizeYes (Acidic)NonHaloBinContainer: Non-Halogenated Organic Waste(Code: F005/D001)pHCheck->NonHaloBinNo (Neutral)Neutralize->NonHaloBin

Figure 1: Decision logic for segregating pyridine-carboxylic acid derivatives based on physical state and solvent compatibility.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing boats, filter paper, or silica gel from columns.[1]

  • Containment: Collect waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion/chelation.

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "6-EC-P2C".

    • Hazards: Check "Irritant" and "Toxic".

    • Constituents: List "100% 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid".

  • RCRA Classification: While this specific derivative is not explicitly P- or U-listed, it should be treated conservatively.

    • Guidance: Manage as Hazardous Waste .

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates, reaction mixtures in DMSO, DMF, or Alcohols.[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or active metals.[1]

  • pH Adjustment (The Safety Lock):

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, slowly add saturated Sodium Bicarbonate solution.[1]

    • Observation: Watch for bubbling (

      
       release).[1] Stop when bubbling ceases.
      
  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.

  • Double Containment: Always transport liquid waste carboys in a secondary containment tray to capture potential leaks.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[5][6]

  • PPE Upgrade: Wear a P95 particulate respirator or N95 mask, nitrile gloves (double gloved), and safety goggles.[1]

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).[1]

    • Cover with a wet paper towel to dampen the powder.

    • Scoop into a bag and seal. Label as "Hazardous Debris."

  • Wet Spill (Solution):

    • Absorb with vermiculite or a commercial organic spill pad.

    • Do not use bleach (potential reaction with nitrogenous compounds).[1] Use simple soap and water for final cleanup.

Part 6: Regulatory & Scientific Grounding

RCRA Waste Codes (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound falls under "Process Knowledge" determination.[1]

  • Characteristic Waste: If the waste solution is flammable (Flash point < 60°C due to solvent), it is D001 .[1][4][7] If the pH is < 2, it is D002 .[4][7]

  • Listed Waste: The parent compound, Pyridine, is a U196 listed waste [1].[1][8] While the derivative is distinct, conservative EHS protocols often manage pyridine-core molecules as Hazardous Waste to prevent downstream liability.[1]

Incineration & Nitrogen Content

The ultimate disposal method for this compound is High-Temperature Incineration .

  • Mechanism: The facility will inject the waste into a rotary kiln (>1000°C).[1]

  • Why: This destroys the pyridine ring. The facility uses selective catalytic reduction (SCR) scrubbers to capture the Nitrogen Oxides (

    
    ) generated from the amide and pyridine nitrogen atoms, preventing atmospheric pollution [2].[1]
    
Chelation Risks

Research into pyridine-2,6-dicarboxylic acid (dipicolinic acid) derivatives confirms their high affinity for Calcium (

1

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[1][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (2024).[1] Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) - Chemical Safety and Hazards.[1] National Library of Medicine. [1]

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Ethylcarbamoyl)pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.